2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJYYMZHEQUQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600561 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241164-09-0 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a crucial building block in the development of novel agrochemicals and pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. We will explore a robust and widely employed two-step synthetic route, commencing with the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with urea to form a key pyrimidin-2-ol intermediate, followed by a deoxychlorination reaction. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step methodologies, and is grounded in authoritative scientific literature.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly and often beneficially alter the biological activity of a parent molecule. The pyrimidine ring, a privileged scaffold, is a common feature in a vast array of bioactive compounds, including antiviral, anticancer, and antifungal agents. Consequently, the synthesis of pyrimidine derivatives bearing a trifluoromethyl substituent, such as this compound, is of paramount importance for the discovery and development of new chemical entities with enhanced efficacy and optimized pharmacokinetic profiles.
The title compound serves as a versatile intermediate, with the chloro substituent at the 2-position acting as a convenient leaving group for nucleophilic substitution, allowing for the introduction of a wide range of functional groups to generate diverse libraries of novel compounds for biological screening.
Strategic Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process. This strategy is predicated on the initial construction of the pyrimidine ring system, followed by the introduction of the chloro group.
Step 1: Cyclocondensation to form 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. This step involves the reaction of a suitable trifluoromethyl-β-dicarbonyl compound with urea. The choice of the β-dicarbonyl starting material is critical and influences the reaction conditions.
Step 2: Chlorination of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. The hydroxyl group of the pyrimidin-2-ol intermediate is then replaced with a chlorine atom, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Overall synthetic workflow.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol
The formation of the pyrimidine ring is achieved through the condensation of a 1,3-dicarbonyl compound with urea. The mechanism generally proceeds via initial nucleophilic attack of a urea nitrogen onto one of the carbonyl carbons, followed by a series of condensation and cyclization steps.
A common and effective starting material for this synthesis is 1,1,1-trifluoro-2,4-pentanedione.
3.1.1. Experimental Protocol: Condensation of 1,1,1-Trifluoro-2,4-pentanedione with Urea
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) |
| 1,1,1-Trifluoro-2,4-pentanedione | 154.09 | 1.0 | 154.09 |
| Urea | 60.06 | 1.2 | 72.07 |
| Ethanol | 46.07 | - | 500 mL |
| Concentrated Sulfuric Acid | 98.08 | catalytic | ~2 mL |
Procedure:
-
To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (154.09 g, 1.0 mol) and urea (72.07 g, 1.2 mol).
-
Add 500 mL of absolute ethanol to the flask and stir the mixture to form a suspension.
-
Carefully add concentrated sulfuric acid (approximately 2 mL) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol as a crystalline solid.
Expected Yield: 80-90%
Causality and Experimental Choices:
-
Excess Urea: A slight excess of urea is used to ensure the complete consumption of the more expensive β-dicarbonyl starting material.
-
Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by urea.
-
Reflux Conditions: Heating the reaction to reflux in ethanol provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
3.1.2. Mechanistic Overview of Pyrimidine Formation
Caption: Simplified mechanism of pyrimidine formation.
Step 2: Chlorination of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol
The conversion of the pyrimidin-2-ol to the 2-chloro derivative is a crucial step that activates the pyrimidine ring for further functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction can be performed neat or in the presence of a high-boiling solvent and often includes a tertiary amine base.
3.2.1. Experimental Protocol: Chlorination with Phosphorus Oxychloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | 178.11 | 1.0 | 178.11 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 459.99 g (277.1 mL) |
| N,N-Dimethylaniline | 121.18 | 1.1 | 133.30 g (140.3 mL) |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl), and a dropping funnel, place 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol (178.11 g, 1.0 mol).
-
Carefully add phosphorus oxychloride (277.1 mL, 3.0 mol) to the flask.
-
With stirring, slowly add N,N-dimethylaniline (140.3 mL, 1.1 mol) dropwise from the dropping funnel. The addition is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This quenching step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Expected Yield: 75-85%
Causality and Experimental Choices:
-
Excess POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent. An excess ensures the reaction goes to completion.
-
Tertiary Amine Base: A base such as N,N-dimethylaniline is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. It also facilitates the formation of a more reactive intermediate.
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy for the chlorination reaction.
-
Careful Quenching: The quenching of excess POCl₃ with water is a highly exothermic and hazardous procedure that must be performed with extreme caution. The reaction produces phosphoric acid and hydrochloric acid.
3.2.2. Mechanistic Overview of Deoxychlorination
The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate from the pyrimidin-2-ol. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloropyrimidine.
Caption: Simplified mechanism of chlorination.
Purification and Characterization
Purification:
-
4-methyl-6-(trifluoromethyl)pyrimidin-2-ol: The intermediate is typically a solid and can be effectively purified by recrystallization from solvents like ethanol, water, or ethanol/water mixtures.
-
This compound: The final product is often a liquid or a low-melting solid and is best purified by vacuum distillation to remove non-volatile impurities.
Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the methyl group protons and the pyrimidine ring proton.
-
¹³C NMR: Expect signals for the carbons of the pyrimidine ring, the methyl group, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
1,1,1-Trifluoro-2,4-pentanedione: This is a flammable liquid and should be handled with care, away from ignition sources.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[2][5] All handling must be done in a fume hood, and appropriate gloves, eye protection, and a lab coat must be worn.[2][3] Quenching of POCl₃ should be done slowly and cautiously with ice.[4]
-
Concentrated Sulfuric Acid: A strong corrosive acid.
-
N,N-Dimethylaniline: A toxic and combustible liquid.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The two-step synthesis of this compound from 1,1,1-trifluoro-2,4-pentanedione and urea, followed by chlorination with phosphorus oxychloride, represents a reliable and scalable method for the production of this valuable synthetic intermediate. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. This guide provides the necessary foundational knowledge and practical insights to empower researchers in their efforts to synthesize novel trifluoromethylated pyrimidine derivatives for a wide range of applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its properties is crucial for reaction optimization, process development, and safety management. This document synthesizes available data on its structural, physical, and chemical characteristics, including spectral analysis, and provides insights into its reactivity and stability.
Introduction
This compound is a halogenated pyrimidine derivative of significant interest in synthetic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties and can enhance the biological activity of molecules into which this scaffold is incorporated. The chloro substituent at the 2-position serves as a versatile handle for nucleophilic substitution reactions, making it a valuable building block for the synthesis of a diverse range of substituted pyrimidines. This guide aims to provide a detailed repository of its physicochemical properties to support its application in research and development.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 241164-09-0 | [1][2] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1] |
| Appearance | Liquid or Solid | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Calculated XLogP3 | 2.5 | [3] |
| Refractive Index | 1.452 | [3] |
| Flash Point | 84.8 ± 25.9 °C | [3] |
Spectral Data and Characterization
Detailed spectral analysis is fundamental for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the methyl protons and a singlet for the pyrimidine ring proton. A reported spectrum shows signals at:
-
δ 7.46 ppm (s, 1H, pyrimidine C-H)
-
δ 2.67 ppm (s, 3H, -CH₃)[4]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on the structure, six distinct carbon signals are expected.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp resonance is expected for the -CF₃ group. A reported spectrum shows a signal at:
-
δ 6.78 ppm (s, 3F, -CF₃)[4]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. A reported mass spectrum shows:
-
m/z: 196 [M]⁺[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including C-H, C=N, C-Cl, and C-F vibrations.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized by the chlorination of the corresponding 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. A common method involves refluxing the pyrimidin-2-ol with phosphorus oxychloride (POCl₃). One study reported a yield of 76.5% for this reaction.[4]
Caption: Synthesis of this compound.
Reactivity Profile: Nucleophilic Aromatic Substitution
The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to attack by a wide range of nucleophiles.
Common nucleophiles that can displace the chloride include:
-
Amines (primary and secondary)
-
Alcohols/phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
The general mechanism proceeds via a Meisenheimer complex intermediate.
Caption: General mechanism for nucleophilic substitution.
Stability and Handling
Thermal Stability
Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[6][7][8] It is recommended to store the compound in a tightly sealed container in a cool, dry place.[6][8]
Safety Information
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Determination of Melting Point (for solid form)
A standard method for determining the melting point is using a calibrated Differential Scanning Calorimeter (DSC).
Protocol:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
Caption: Workflow for Melting Point Determination by DSC.
Determination of Solubility
The solubility can be determined in various solvents using the shake-flask method.
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the solute in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Conclusion
This compound is a valuable and reactive intermediate with a well-defined set of physicochemical properties. Its reactivity is primarily governed by the chloro substituent at the 2-position, which readily undergoes nucleophilic substitution. This guide provides a foundational understanding of its characteristics, which is essential for its effective and safe use in the synthesis of more complex molecules for various applications in the pharmaceutical and agrochemical industries. Further experimental studies are warranted to fill the existing data gaps, particularly concerning its precise melting and boiling points, and detailed solubility profile.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0). This guide emphasizes the principles, methodologies, and data interpretation required for the complete structural elucidation and purity assessment of this key heterocyclic intermediate. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide establishes a robust framework for its characterization based on first principles and data from structurally analogous compounds.
Introduction: The Structural Significance of a Fluorinated Pyrimidine
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and agrochemical synthesis.[1] The specific arrangement of its functional groups—a reactive chloro group, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl group—creates a unique electronic and steric profile. This profile dictates its utility as a versatile building block.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides not just the expected data but also the causality behind the analytical choices, ensuring a trustworthy and reproducible characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be simple and diagnostic, revealing the two distinct proton environments in the molecule.
| Predicted Signal | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| 1H | Singlet | ~7.5 - 7.8 | C5-H | The lone pyrimidine ring proton is flanked by two nitrogen atoms and adjacent to the electron-withdrawing CF₃ group, leading to a downfield shift. It appears as a singlet as there are no adjacent protons for coupling. |
| 3H | Singlet | ~2.6 - 2.8 | C4-CH₃ | The methyl protons are shielded relative to the aromatic proton and appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will account for all six unique carbon atoms in the structure. The chemical shifts are heavily influenced by the electronegativity of the substituents and the ring nitrogen atoms.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity (¹JCF) | Assignment | Rationale |
| ~165 - 170 | Singlet | C6-CF₃ | The carbon attached to the highly electronegative CF₃ group and a nitrogen atom is expected to be significantly downfield. |
| ~162 - 166 | Singlet | C2-Cl | The carbon atom bonded to the chlorine and flanked by two nitrogen atoms will also be deshielded and appear downfield. |
| ~158 - 162 | Singlet | C4-CH₃ | The carbon bearing the methyl group. |
| ~118 - 125 | Quartet (~275 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms. |
| ~110 - 115 | Singlet | C5-H | The protonated carbon of the pyrimidine ring. |
| ~20 - 25 | Singlet | CH₃ | The methyl carbon, appearing in the typical aliphatic region. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.
| Predicted Signal | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| 3F | Singlet | ~ -65 to -70 | C6-CF₃ | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any nearby protons, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group on an aromatic ring. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire data with a spectral width of ~16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data with a spectral width of ~250 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A relaxation delay of 2-5 seconds is recommended. Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire data with a spectral width of ~100 ppm centered around -65 ppm.
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 2 seconds and 32 scans are typically sufficient.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that confirms the presence of key functional groups.
Predicted IR Absorption Bands
The IR spectrum of this molecule will be characterized by strong absorptions from the C-F bonds and characteristic vibrations from the aromatic ring.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
| ~3050 - 3100 | Weak | Aromatic C-H Stretch |
| ~2900 - 3000 | Weak | Methyl C-H Stretch |
| ~1550 - 1600 | Medium | Aromatic C=N Stretch |
| ~1400 - 1500 | Medium | Aromatic C=C Stretch |
| ~1250 - 1350 | Strong | C-F Stretch (Asymmetric) |
| ~1100 - 1200 | Strong | C-F Stretch (Symmetric) |
| ~700 - 800 | Medium-Strong | C-Cl Stretch |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflection (ATR) is a modern, rapid technique that requires minimal sample preparation.[2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization is a common technique that provides a distinct molecular ion peak and a reproducible fragmentation pattern.
| m/z (Predicted) | Relative Intensity | Assignment | Rationale |
| 196 / 198 | High | [M]⁺ / [M+2]⁺ | The molecular ion. The presence of a single chlorine atom will produce a characteristic isotopic pattern with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. |
| 161 | Medium | [M-Cl]⁺ | Loss of the chlorine atom. |
| 127 | Medium | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 69 | High | [CF₃]⁺ | The stable trifluoromethyl cation is often a prominent peak. |
Workflow for Structural Confirmation
The logical flow of spectroscopic analysis ensures a comprehensive and efficient characterization of the target molecule.
Caption: Workflow for the complete spectroscopic characterization of the target molecule.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Detection (EI):
-
The column outlet is interfaced with an electron ionization mass spectrometer.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Confirm the molecular ion and the characteristic chlorine isotope pattern.
Conclusion: A Framework for Confidence
The structural integrity of this compound can be confidently established through a systematic application of NMR, IR, and MS. This guide provides the expected spectral characteristics and robust, field-proven protocols for their acquisition. By understanding the "why" behind the data—the influence of the chloro, methyl, and trifluoromethyl groups on the spectral output—researchers can move forward with certainty in their synthetic and developmental endeavors.
References
The Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide
Foreword
For the researcher, scientist, and drug development professional, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated pyrimidines represent a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 241164-09-0), a key building block in the development of advanced chemical entities. We will delve into the strategic considerations behind the chosen synthetic pathways, the intricacies of the reaction mechanisms, and provide detailed, field-proven protocols for its successful preparation. Our focus is not merely on the "how," but more critically, on the "why," to empower researchers with the knowledge to not only replicate but also innovate upon these methodologies.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a robust two-step pathway. This strategy hinges on the initial construction of the pyrimidine core, followed by a targeted chlorination. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.
The overall synthetic transformation can be summarized as follows:
Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
The foundational step in this synthesis is the construction of the pyrimidine ring. This is accomplished through the condensation of 1,1,1-trifluoropentane-2,4-dione with urea. This reaction is a classic example of a cyclocondensation, a powerful tool in heterocyclic chemistry.
Reaction Mechanism
The formation of the pyrimidine ring proceeds through a series of nucleophilic additions and subsequent dehydration steps. The mechanism can be conceptualized as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on one of the carbonyl carbons of the dione. This is the rate-determining step and is facilitated by the electrophilicity of the carbonyl carbons.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the second amino group of the urea moiety on the remaining carbonyl carbon of the dione backbone.
-
Dehydration: The cyclic intermediate then undergoes a series of proton transfers and eliminations of water molecules to form the stable aromatic pyrimidine ring.
The presence of an acid or base catalyst can influence the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, or by deprotonating the urea, making it a more potent nucleophile.
Experimental Protocol
The following protocol is a synthesis of best practices derived from established methodologies.
Materials:
-
1,1,1-Trifluoropentane-2,4-dione (1.0 eq)
-
Urea (1.0 - 1.5 eq)
-
Alkali catalyst (e.g., Sodium Hydroxide)
-
Solvent: Hydrocarbon/Alcohol mixture (e.g., Toluene/Ethanol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydrocarbon/alcohol solvent mixture.
-
Add urea and the alkali catalyst to the solvent and stir until dissolved.
-
Slowly add 1,1,1-trifluoropentane-2,4-dione to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-trifluoromethyl-6-methylpyrimidine-2-ol.
Quantitative Data
| Parameter | Value/Range | Reference |
| Yield | 75-85% | [1] |
| Reaction Time | 2-6 hours | [1] |
| Temperature | Reflux | [1] |
Step 2: Chlorination of 4-Trifluoromethyl-6-methylpyrimidine-2-ol
The second and final step is the conversion of the hydroxyl group of the pyrimidine intermediate to a chlorine atom. This is a critical transformation that imparts greater reactivity to the molecule, making it a versatile precursor for further synthetic modifications. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).
Reaction Mechanism
The chlorination of a hydroxypyrimidine with phosphorus oxychloride is a well-established reaction, the mechanism of which is analogous to the Vilsmeier-Haack reaction.[2][3] The key steps are:
-
Formation of a Phosphorylated Intermediate: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate and the displacement of a chloride ion.
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the carbon atom to which the oxygen is attached.
-
Elimination: This is followed by the elimination of a dichlorophosphate group, resulting in the formation of the desired this compound.
The reaction can be catalyzed by the presence of a tertiary amine, which can act as a base to deprotonate the hydroxyl group, making it a more potent nucleophile.
Experimental Protocol
Safety Precaution: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Materials:
-
4-Trifluoromethyl-6-methylpyrimidine-2-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Acetonitrile (solvent)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-trifluoromethyl-6-methylpyrimidine-2-ol.
-
Add acetonitrile to the flask to dissolve the starting material.
-
Carefully add an excess of phosphorus oxychloride to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-150 °C and maintain for 2-24 hours.[1] The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Quantitative Data
| Parameter | Value/Range | Reference |
| Yield | >70% | [1] |
| Reaction Time | 2-24 hours | [1] |
| Temperature | 80-150 °C | [1] |
Conclusion and Future Perspectives
The two-step synthesis of this compound presented in this guide offers a reliable and efficient route to this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this compound in high yield and purity. The strategic introduction of the trifluoromethyl group and the reactive chloro functionality opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials. Further optimization of reaction conditions, such as the exploration of greener solvents and catalysts, will undoubtedly continue to enhance the efficiency and sustainability of this important synthetic pathway.
References
- 1. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. lobachemie.com [lobachemie.com]
- 8. my.airliquide.com [my.airliquide.com]
A Technical Guide to Quantum Chemical Calculations for Substituted Trifluoromethylpyrimidines in Drug Discovery
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold represents a powerful tactic in modern medicinal chemistry, yielding compounds with enhanced metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the physicochemical properties of substituted trifluoromethylpyrimidines. We will explore the theoretical underpinnings of these computational methods, present a detailed, step-by-step workflow for their execution, and discuss the interpretation of key calculated parameters. The protocols and insights herein are designed to facilitate the rational, in-silico design of novel therapeutic agents.[4][5]
Introduction: The Synergy of the -CF3 Group and the Pyrimidine Core
The pyrimidine nucleus is a foundational heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[6] Its derivatives are central to the development of therapeutics across oncology, infectious diseases, and inflammation.[7][8] Concurrently, the trifluoromethyl group has emerged as a "superstar" substituent in drug design.[2][9] Its unique properties, driven by the high electronegativity of fluorine, offer several advantages:
-
Metabolic Stability: The strength of the C-F bond can block metabolic hotspots, increasing the drug's half-life.[2]
-
Enhanced Lipophilicity: The -CF3 group often increases a molecule's lipophilicity, which can improve membrane permeability and cell uptake.[1][10]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, -CF3 can significantly alter the pKa of nearby functionalities, affecting drug-receptor interactions.
-
Binding Affinity: The -CF3 group can engage in unique non-covalent interactions, such as hydrogen bonds and electrostatic interactions, within a protein's binding pocket, potentially increasing binding energy.[11][12]
The combination of these two moieties—trifluoromethyl and pyrimidine—creates a privileged structure class. Understanding the subtle electronic and conformational effects of substitution on this core is paramount for successful drug design. Quantum chemical calculations provide a powerful, cost-effective lens through which to gain this understanding before committing to costly and time-consuming synthesis.[4][13]
Theoretical Foundations: Choosing the Right Computational Tools
Quantum mechanics (QM) calculations solve the Schrödinger equation to describe the electronic structure of a molecule, providing deep insights into its properties and reactivity.[13] For drug-like organic molecules, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[14]
Density Functional Theory (DFT)
DFT is a computational method that determines the properties of a multi-electron system through its electron density, rather than a complex many-electron wavefunction.[14] The accuracy of a DFT calculation is critically dependent on two main components: the exchange-correlation functional and the basis set .[14][15]
-
Exchange-Correlation Functionals: These functionals approximate the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals are often the most reliable choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-validated functional that provides a robust description of molecular geometries and electronic properties for a broad range of organic systems.[4][16][17]
-
M06-2X: A meta-hybrid GGA functional that often performs well for non-covalent interactions, which can be important in drug-receptor binding.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion correction, making it suitable for systems where van der Waals interactions are significant.
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing bonding accurately. The + symbol indicates the addition of diffuse functions, which are crucial for describing anions and the electronic structure of molecules with electronegative atoms like fluorine and oxygen.[4][18] For trifluoromethylpyrimidines, 6-311+G(d,p) is a highly recommended starting point.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are systematically improvable basis sets that are generally more accurate but also more computationally demanding.
-
The Computational Workflow: From Structure to Properties
This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on a substituted trifluoromethylpyrimidine. This workflow is generally applicable to most quantum chemistry software packages like Gaussian, ORCA, or PySCF.[4][19]
Step-by-Step Protocol
-
Molecule Construction:
-
Using a molecular builder (e.g., GaussView, Avogadro, RDKit), construct the 3D structure of the desired substituted trifluoromethylpyrimidine.[19]
-
Ensure the initial structure is reasonable, with correct bond orders and stereochemistry. A preliminary "clean-up" using molecular mechanics is often beneficial.
-
-
Geometry Optimization:
-
The primary goal is to find the lowest energy conformation of the molecule. This is the most computationally intensive step.
-
Calculation Setup:
-
Method: DFT (e.g., B3LYP).
-
Basis Set: e.g., 6-311+G(d,p).
-
Task: Geometry Optimization (Opt).
-
Solvation (Optional but Recommended): To mimic biological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM, Solvent=Water)).[20]
-
-
Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.[15]
-
-
Vibrational Frequency Calculation:
-
This step is critical for two reasons:
-
Verification: To confirm that the optimized geometry corresponds to a true energy minimum, all calculated vibrational frequencies must be real (i.e., not imaginary). An imaginary frequency indicates a transition state.
-
Thermodynamics: The frequencies are used to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Calculation Setup:
-
Use the optimized geometry from the previous step.
-
Method/Basis Set: Same as optimization.
-
Task: Frequency (Freq).
-
-
-
Single-Point Energy and Property Calculation:
-
With the validated minimum-energy structure, perform a final, high-accuracy single-point energy calculation. This is also where key electronic properties are derived.
-
Tasks:
-
Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[16]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map, which visualizes the charge distribution on the molecule's surface. This is invaluable for identifying regions that are electron-rich (nucleophilic, potential hydrogen bond acceptors) or electron-poor (electrophilic, potential hydrogen bond donors).[16]
-
Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge distribution.[17]
-
Dipole Moment: Calculate the molecular dipole moment, which relates to the molecule's overall polarity.
-
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational protocol.
Caption: Standard workflow for quantum chemical calculations of molecular properties.
Data Interpretation: Translating Numbers into Chemical Insight
The output of a quantum chemical calculation is a set of numbers; the true value lies in their interpretation. For a substituted trifluoromethylpyrimidine, several key parameters provide actionable insights for drug design.
| Parameter | Computational Output | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (in eV or Hartrees) | Represents the ability to donate an electron. Higher HOMO energy suggests greater susceptibility to oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (in eV or Hartrees) | Represents the ability to accept an electron. Lower LUMO energy suggests greater susceptibility to reduction. |
| HOMO-LUMO Gap | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[16] |
| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential on the van der Waals surface | Red regions indicate negative potential (electron-rich, H-bond acceptors, e.g., N atoms in pyrimidine). Blue regions indicate positive potential (electron-poor, H-bond donors). Invaluable for predicting non-covalent interactions with a protein target.[16][17] |
| Dipole Moment | A vector with magnitude (in Debye) and direction | Quantifies the overall polarity of the molecule. This influences solubility, membrane permeability, and potential for dipole-dipole interactions. |
Conclusion and Future Perspectives
Quantum chemical calculations, particularly DFT, are indispensable tools in the modern drug discovery pipeline.[4][5] For substituted trifluoromethylpyrimidines, these methods provide a robust framework for understanding structure-activity relationships at an electronic level. By calculating and interpreting properties like the HOMO-LUMO gap and the molecular electrostatic potential, medicinal chemists can make more informed decisions, prioritizing compounds with desirable electronic features for synthesis and biological testing. This in-silico-first approach not only accelerates the discovery process but also deepens our fundamental understanding of the molecular interactions that drive therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jchemrev.com [jchemrev.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
A Legacy of Fluorine: The Discovery and Evolution of Fluorinated Pyrimidine Anticancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Since its synthesis in 1957, 5-fluorouracil (5-FU) has remained a cornerstone of chemotherapy, fundamentally altering the treatment landscape for solid tumors. This guide provides a comprehensive exploration of the discovery and historical development of fluorinated pyrimidine compounds. It begins with the rational design principles that led to the synthesis of 5-FU by Charles Heidelberger, rooted in the observation of differential uracil metabolism in tumors. The guide then delves into the intricate, dual mechanisms of action: the inhibition of thymidylate synthase and the fraudulent incorporation of fluorinated metabolites into RNA and DNA. We trace the evolution from the foundational 5-FU to the development of rationally designed oral prodrugs like capecitabine, engineered to enhance tumor selectivity and improve patient convenience. This document synthesizes key historical milestones, mechanistic insights, and practical methodologies to provide researchers and drug development professionals with a thorough understanding of this critical class of antimetabolites.
Chapter 1: The Genesis of an Idea - A Rational Approach to Drug Design
The story of fluorinated pyrimidines is a landmark in the history of rational drug design. In the mid-20th century, the prevailing model of cancer treatment was largely empirical. However, a pivotal observation set the stage for a targeted biochemical assault on cancer cells. Researchers noted that malignant tissues, particularly rat hepatomas, exhibited a voracious appetite for the pyrimidine base uracil, incorporating it into nucleic acids more rapidly than healthy tissues.[1] This metabolic anomaly presented a logical vulnerability: a molecule that could masquerade as uracil and disrupt its metabolic pathway could potentially serve as a selective anticancer agent.
This concept of an "antimetabolite" was championed by Dr. Charles Heidelberger at the University of Wisconsin. He hypothesized that introducing a highly electronegative fluorine atom into the uracil structure could create a potent and irreversible inhibitor of a key enzyme in DNA synthesis. The choice of fluorine was deliberate. Its van der Waals radius is similar to that of a hydrogen atom, allowing it to act as a bioisostere, fitting into the enzyme's active site. However, the carbon-fluorine bond is exceptionally strong, and the fluorine atom's electron-withdrawing nature would fundamentally alter the molecule's reactivity at the critical moment of enzymatic catalysis.
Heidelberger collaborated with chemists Robert Duschinsky and Edward Pleven at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil in 1957.[2][3] The strategic placement of fluorine at the 5th position of the pyrimidine ring was the key. This is the very position that the enzyme thymidylate synthase (TS) must methylate to convert deoxyuridine monophosphate (dUMP) into deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis.[4][5][6] By blocking this position with an unyielding fluorine atom, 5-FU was designed to be a "lethal synthesis" agent—a relatively inert precursor that the cell's own machinery would convert into a powerful poison.[7]
Chapter 2: Unraveling the Dual Mechanisms of Cytotoxicity
5-Fluorouracil does not act alone. Upon entering a cell, it is a prodrug that must be anabolized into three active metabolites, each contributing to its cytotoxicity through distinct but complementary pathways.[1] This multi-pronged attack is a primary reason for its enduring efficacy.
The three key active metabolites are:
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.
-
Fluorouridine triphosphate (FUTP): Incorporated into RNA.
-
Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA.
The metabolic activation of 5-FU is a complex intracellular process, as illustrated below.
Caption: Intracellular pathways converting 5-FU to its active cytotoxic metabolites.
Mechanism 1: Inhibition of Thymidylate Synthase (TS)
The most well-characterized mechanism of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme for de novo DNA synthesis.[5][6] TS catalyzes the methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate (CH₂THF) as a methyl donor.[1] The active metabolite FdUMP, being structurally analogous to dUMP, binds to the nucleotide-binding site of TS.[1] This binding initiates the catalytic cycle, but the stable C-F bond at the 5-position cannot be broken for the methyl transfer to complete. Instead, FdUMP, TS, and the folate cofactor CH₂THF become locked in a stable ternary covalent complex.[1][8] This sequestration of the enzyme blocks the production of dTMP, leading to a depletion of the thymidine triphosphate (dTTP) pool. The resulting nucleotide imbalance inhibits DNA replication and repair, ultimately triggering "thymineless death" in rapidly dividing cancer cells.[4] The critical role of TS in cancer is underscored by findings that its overexpression is linked to poor prognosis and drug resistance in numerous cancers.[9][10]
Mechanism 2: Incorporation into RNA and DNA
Beyond TS inhibition, 5-FU exerts significant cytotoxicity through its incorporation into nucleic acids.[1][8]
-
RNA Damage: The metabolite FUTP is recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[4][8] This fraudulent incorporation disrupts RNA processing and function. For example, it can impair the maturation of ribosomal RNA (rRNA), interfere with the splicing of pre-messenger RNA (pre-mRNA) by affecting small nuclear RNA (snRNA), and disrupt post-transcriptional modifications.[4][8] Recent research suggests that this RNA-directed damage may be a more significant contributor to 5-FU's overall cancer-killing effect than previously thought.[11]
-
DNA Damage: To a lesser extent, the metabolite FdUTP can be incorporated into DNA by DNA polymerases. The presence of this unnatural base can compromise DNA stability and integrity. Repair mechanisms may attempt to excise the fluorinated base, leading to DNA strand breaks and fragmentation.[1][8]
Chapter 3: The Evolution to Oral Prodrugs - The Case of Capecitabine
Despite its efficacy, intravenous 5-FU has significant drawbacks, including a short plasma half-life, the need for inconvenient and costly continuous infusions to maintain therapeutic levels, and a range of toxicities like myelosuppression and mucositis.[12] These limitations spurred the development of oral fluoropyrimidine prodrugs designed to improve pharmacokinetic properties and enhance tumor selectivity.
The most successful of these is capecitabine (Xeloda®), a rationally designed, orally administered fluoropyrimidine carbamate.[13][14] Its design brilliantly exploits the differential expression of enzymes in tumor versus healthy tissue. Capecitabine is absorbed intact through the intestine and undergoes a three-step enzymatic cascade to generate 5-FU directly at the tumor site.[13][15]
Caption: Tumor-selective activation pathway of the oral prodrug capecitabine.
-
Step 1 (Liver): After absorption, capecitabine is first hydrolyzed by carboxylesterase, an enzyme abundant in the liver, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[15]
-
Step 2 (Liver/Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, which is found in both the liver and tumor tissues.[15]
-
Step 3 (Tumor): The final, crucial conversion of 5'-DFUR to active 5-FU is catalyzed by thymidine phosphorylase (TP).[13][14][16] Crucially, TP activity is significantly higher in many solid tumors, including colorectal and breast cancers, compared to surrounding normal tissues.[13][16]
This tumor-preferential activation results in higher concentrations of 5-FU within the malignant tissue, enhancing its antitumor effect while potentially reducing systemic toxicity.[13][17]
Comparative Overview of Key Fluoropyrimidines
The development from 5-FU to its oral prodrugs represents a significant advance in cancer therapy, offering improved convenience and a better therapeutic index.
| Feature | 5-Fluorouracil (5-FU) | Capecitabine (Xeloda®) |
| Administration | Intravenous (Bolus or Infusion) | Oral |
| Drug Type | Active Drug (requires intracellular activation) | Prodrug |
| Key Activation Enzyme | OPRT, TP, UP, Kinases | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase (TP) |
| Key Advantage | Foundational, well-established efficacy | Oral administration, tumor-selective activation, mimics continuous infusion |
| Primary DLTs | Schedule-dependent: Myelosuppression (bolus), Hand-Foot Syndrome, Mucositis (infusion)[12] | Hand-Foot Syndrome, Diarrhea[14] |
Chapter 4: A Practical Protocol - Classic Synthesis of 5-Fluorouracil
Understanding the historical context of fluoropyrimidines includes an appreciation of their chemical synthesis. The original method reported by Duschinsky, Pleven, and Heidelberger provides insight into the foundational chemistry. While modern industrial syntheses are more refined, the principles remain relevant.
Objective: To synthesize 5-fluorouracil from uracil via direct fluorination. This method is a simplification of historical approaches for illustrative purposes.
Warning: This protocol involves highly reactive and hazardous materials, including elemental fluorine gas. It should only be performed by trained chemists in a specialized laboratory with appropriate safety equipment, including a fume hood, blast shield, and personal protective equipment.
Materials:
-
Uracil
-
Anhydrous Hydrogen Fluoride (HF) or Acetic Acid as solvent[18]
-
Fluorine gas (F₂), diluted in an inert gas (e.g., Nitrogen, N₂)[18]
-
Inert gas for purging (Nitrogen or Argon)
-
Reaction vessel suitable for fluorination (e.g., Teflon or Monel)
-
Cryostat or cooling bath
-
Filtration apparatus
-
Ether for washing
Workflow:
Caption: Step-by-step workflow for the laboratory synthesis of 5-FU.
Step-by-Step Procedure:
-
Preparation: A specialized reaction vessel is charged with uracil and anhydrous acetic acid under an inert atmosphere.[18]
-
Cooling: The resulting suspension or solution is cooled to a low temperature (e.g., 0-5 °C) using a cooling bath to control the exothermic reaction.[18]
-
Inerting: The system is thoroughly purged with an inert gas like nitrogen to remove any oxygen or moisture, which could react violently with fluorine.
-
Fluorination: A stream of fluorine gas, diluted with nitrogen, is bubbled through the stirred reaction mixture at a controlled rate. The temperature must be carefully monitored and maintained throughout the addition.
-
Reaction Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the system is purged again with nitrogen to remove any unreacted fluorine gas.
-
Isolation: The reaction mixture is processed to precipitate the crude 5-fluorouracil. This may involve partial removal of the solvent under reduced pressure.
-
Purification: The crude solid is collected by filtration, washed with a non-polar solvent like ether to remove impurities, and dried.[18]
-
Recrystallization: Final purification is achieved by recrystallizing the product from hot water to yield pure, crystalline 5-fluorouracil.[18]
Conclusion
The discovery and development of fluorinated pyrimidines mark a triumph of rational, mechanism-based drug design. From the foundational insight into tumor metabolism that led to 5-fluorouracil to the sophisticated, enzyme-targeted design of oral prodrugs like capecitabine, this class of compounds has continually evolved. For over six decades, 5-FU and its successors have remained indispensable tools in the oncologist's arsenal, particularly for gastrointestinal and breast cancers.[19][20] The journey from a simple biochemical observation to a globally used chemotherapy agent provides enduring lessons in medicinal chemistry, pharmacology, and clinical development. Future research will likely focus on overcoming resistance mechanisms, personalizing therapy through genetic screening (e.g., for DPD deficiency), and developing novel combination strategies to further enhance the legacy of these remarkable compounds.[20]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Fluorouracil | Podcast | Chemistry World [chemistryworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the oncogenic significance of thymidylate synthase in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 12. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational development of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review [mdpi.com]
- 18. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 19. Making Fluorouracil “Sexy” Again - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Introduction
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a reactive chloro moiety, and a methyl group, imparts a distinct reactivity profile that is leveraged in the synthesis of a diverse array of bioactive molecules. Understanding the intrinsic stability of this compound and its degradation pathways under various stress conditions is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for ensuring the development of robust synthetic routes, stable formulations, and reliable analytical methods, and for predicting potential degradation products that may have toxicological implications.
This technical guide provides a comprehensive overview of the stability and anticipated degradation profile of this compound. In the absence of extensive publicly available experimental data on this specific molecule, this guide synthesizes information from studies on structurally related compounds and fundamental principles of chemical reactivity. The protocols and degradation pathways described herein are based on established international guidelines, such as the ICH Q1A(R2) guidelines on stability testing, and are intended to serve as a robust framework for experimental design and interpretation.[1][2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for any stability and degradation study. These properties influence its solubility, reactivity, and chromatographic behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₄ClF₃N₂ | [6] |
| Molecular Weight | 196.56 g/mol | [7] |
| Appearance | White to light yellow solid/liquid | [7] |
| Reactivity | The pyrimidine ring is activated towards nucleophilic attack at the 2-position due to the presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms. The chloro group at this position is a good leaving group, making it susceptible to displacement by nucleophiles.[3] | N/A |
Forced Degradation Studies: A Framework for Investigation
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies to elucidate the intrinsic stability of a drug substance.[8][9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. The insights gained are instrumental in developing stability-indicating analytical methods.
The following sections detail the recommended experimental protocols for conducting forced degradation studies on this compound.
Experimental Workflow for Forced Degradation Studies
The general workflow for investigating the stability of this compound is depicted below. This process ensures a systematic approach to identifying and characterizing degradation products.
Workflow for forced degradation studies.
Detailed Experimental Protocols and Anticipated Degradation Profiles
Hydrolytic Degradation
Causality behind Experimental Choices: Hydrolysis is a common degradation pathway for pharmaceuticals, particularly for molecules with functional groups susceptible to attack by water. The pyrimidine ring in the target molecule is electron-deficient, making the chloro-substituted carbon at the 2-position highly electrophilic and prone to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions.[3] Studying hydrolysis under acidic, basic, and neutral conditions is crucial as the rate and mechanism of degradation can be pH-dependent.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method with UV and mass spectrometric detection.
Anticipated Degradation Pathway:
Under hydrolytic conditions, the primary degradation pathway is expected to be the nucleophilic substitution of the chlorine atom at the 2-position by a hydroxyl group, leading to the formation of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. This product can exist in tautomeric equilibrium with its corresponding pyrimidinone form. The rate of this reaction is anticipated to be significantly faster under basic conditions due to the higher concentration of the more nucleophilic hydroxide ion.
Proposed hydrolytic degradation pathway.
Oxidative Degradation
Causality behind Experimental Choices: Oxidative degradation can occur when a molecule is exposed to oxidizing agents or atmospheric oxygen. The methyl group on the pyrimidine ring is a potential site for oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress conditions.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
Sampling: Collect samples at various time intervals.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV/MS method.
Anticipated Degradation Pathway:
The methyl group at the 4-position is the most likely site of initial oxidation, which could lead to the formation of a hydroxymethyl derivative, followed by further oxidation to a carboxylic acid. N-oxidation of the pyrimidine ring nitrogens is also a possibility.
Proposed oxidative degradation pathway.
Photolytic Degradation
Causality behind Experimental Choices: Exposure to light can induce photochemical reactions, leading to degradation. The ICH Q1B guideline provides a framework for photostability testing. The trifluoromethyl group can be susceptible to photolytic cleavage.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound (e.g., 100 µg/mL in a suitable solvent) and also expose the solid material to light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light to serve as dark controls.
-
Analysis: Analyze the exposed and control samples by HPLC-UV/MS.
Anticipated Degradation Pathway:
Photodegradation could potentially involve the homolytic cleavage of the C-Cl or C-CF₃ bond, leading to radical intermediates and subsequent reaction products. The trifluoromethyl group, in particular, can be a site for photolytic reactions.[6]
Thermal Degradation
Causality behind Experimental Choices: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. Studying thermal degradation in both the solid state and in solution is important as the degradation pathways may differ.
Experimental Protocol:
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 60-80°C).
-
Sampling: Analyze samples at various time points.
-
Analysis: Use HPLC-UV/MS for the analysis of solution samples and techniques like DSC or TGA for solid-state characterization.[1][4][10]
Anticipated Degradation Profile:
The thermal stability of substituted pyrimidines can vary depending on the nature and position of the substituents.[1][4][10] While the pyrimidine ring itself is relatively stable, high temperatures could potentially lead to complex degradation pathways, including polymerization or fragmentation. The presence of the trifluoromethyl group is generally expected to enhance thermal stability.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product(s) | Proposed Structure |
| Hydrolysis | 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol | C₅H₅F₃N₂O |
| Oxidation | 2-Chloro-4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine | C₆H₄ClF₃N₂O |
| 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | C₆H₂ClF₃N₂O₂ | |
| Photolysis | Complex mixture of radical-derived products | Varies |
| Thermal | Likely stable under typical pharmaceutical processing and storage conditions. High-temperature stress may lead to complex decomposition. | N/A |
Analytical Methodologies for Stability Indicating Analysis
The development of a stability-indicating analytical method is a cornerstone of any degradation study. Such a method must be able to separate the parent compound from all potential degradation products and allow for their accurate quantification.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for stability studies. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer and/or ion-pairing agent) is a good starting point.[11][12][13][14][15]
-
Mass Spectrometry (MS): Coupling LC with MS (LC-MS) is indispensable for the identification of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination.[11][12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for the analysis of volatile or semi-volatile degradation products.[12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[12]
Conclusion
This compound is a molecule of significant interest in chemical synthesis. A comprehensive understanding of its stability and degradation profile is essential for its effective application. This technical guide has outlined a systematic approach, grounded in ICH guidelines and fundamental chemical principles, for investigating its stability. The primary anticipated degradation pathway under hydrolytic conditions is the displacement of the 2-chloro substituent to form the corresponding 2-hydroxypyrimidine. The methyl group presents a likely site for oxidative degradation. While the trifluoromethyl group is generally robust, it may be susceptible to photolytic degradation. The protocols and predicted degradation pathways presented herein provide a solid foundation for researchers to design and execute their own stability studies, ultimately leading to the development of safe and efficacious products.
References
- 1. scialert.net [scialert.net]
- 2. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals – Read Article in LENS [readarticle.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. biomedres.us [biomedres.us]
- 15. rroij.com [rroij.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Prepared by: Senior Application Scientist, Advanced Materials Division
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of TGA, a detailed experimental protocol, and guidance on data interpretation. By explaining the causality behind experimental choices and grounding the analysis in established scientific principles, this guide serves as a practical resource for characterizing the thermal stability and decomposition profile of this and similar fluorinated heterocyclic compounds.
Introduction to this compound and the Role of Thermal Analysis
This compound (CAS No. 241164-09-0) is a substituted pyrimidine derivative with the molecular formula C₆H₄ClF₃N₂.[1][2] The presence of a trifluoromethyl group, a chloro substituent, and a methyl group on the pyrimidine ring makes it a versatile building block in medicinal chemistry and agrochemical synthesis.[1][3] The trifluoromethyl group, in particular, can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[3][4]
Given its application in the development of new chemical entities, a thorough understanding of its physicochemical properties is paramount. Thermal analysis, and specifically thermogravimetric analysis (TGA), is a critical technique for assessing the thermal stability of such compounds. TGA provides crucial data on decomposition temperatures, the presence of volatiles, and the overall thermal behavior, which is essential for determining safe processing temperatures, storage conditions, and shelf-life.[5][6]
Fundamentals of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[7] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. This plot, known as a TGA curve, provides quantitative information on any process that involves a mass change, such as decomposition, dehydration, or oxidation.[6]
The first derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, plots the rate of mass change against temperature. The DTG curve is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum, which correspond to the peaks on the curve.
Experimental Protocol for TGA of this compound
The following protocol outlines a standard method for conducting TGA on this compound. The choices of experimental parameters are justified to ensure data integrity and reproducibility.
3.1. Instrumentation and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Pan: Platinum or alumina crucible.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in the sample pan. A smaller sample size minimizes thermal gradients within the sample.
3.2. TGA Experimental Parameters
A table summarizing the key experimental parameters is provided below for clarity.
| Parameter | Recommended Value | Justification |
| Temperature Range | Ambient to 600 °C | This range is typically sufficient to observe the complete decomposition of most organic molecules. |
| Heating Rate | 10 °C/min | A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experimental time.[8] |
| Purge Gas | Nitrogen (Inert) | An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.[8] |
| Flow Rate | 50-100 mL/min | A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area. |
3.3. Experimental Workflow
The following diagram illustrates the logical flow of the TGA experiment.
Caption: A flowchart of the TGA experimental workflow.
Data Analysis and Interpretation
The TGA and DTG curves provide a wealth of information about the thermal behavior of this compound.
-
TGA Curve: The TGA curve will show a stable baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp drop in mass will be observed. The temperature at which this mass loss begins is the onset temperature of decomposition (Tonset), a key indicator of thermal stability. The percentage of mass lost during each decomposition step can be quantified.
-
DTG Curve: The DTG curve will show peaks corresponding to the maximum rates of mass loss. The temperature at the apex of each peak (Tpeak) indicates the point of most rapid decomposition for that particular step. Multiple peaks suggest a multi-step decomposition process.
Expected Thermal Decomposition Profile and Mechanistic Insights
The thermal decomposition of halogenated pyrimidines often proceeds through the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule.[9] The trifluoromethyl group is generally thermally stable. Therefore, it is plausible that the initial decomposition step involves the loss of the chlorine atom. Subsequent fragmentation of the pyrimidine ring would follow at higher temperatures.
The decomposition is likely to be a multi-step process, which would be visualized as distinct steps in the TGA curve and multiple peaks in the DTG curve. The final residual mass at the end of the experiment in an inert atmosphere is expected to be low, indicating complete decomposition into volatile products.
The following diagram illustrates a hypothetical decomposition pathway.
Caption: A proposed thermal decomposition pathway.
Applications in Pharmaceutical and Agrochemical Development
The TGA data for this compound is highly valuable in a drug and agrochemical development context:
-
Thermal Stability Assessment: TGA is a direct measure of the thermal stability of a compound.[10] This information is crucial for establishing safe handling and processing temperatures during synthesis and formulation.
-
Compatibility Studies: TGA can be used to assess the thermal compatibility of the active pharmaceutical ingredient (API) with various excipients, which is a critical step in formulation development.[5]
-
Purity and Composition Analysis: TGA can help determine the presence of residual solvents or moisture in a sample.[11]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. A well-designed TGA experiment provides critical data on thermal stability and decomposition behavior, which is essential for its safe handling, processing, and formulation in pharmaceutical and agrochemical applications. This guide has provided a comprehensive framework for conducting and interpreting TGA of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 241164-09-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. aurigaresearch.com [aurigaresearch.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines in Modern Chemistry
The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of biologically active compounds and functional materials.[1][2] Its derivatization via cross-coupling reactions is therefore a critical process in the rapid exploration of chemical space for drug discovery and the development of novel molecular architectures.[3][4] Among the various pyrimidine building blocks, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable substrate.
The presence of a trifluoromethyl (-CF3) group imparts unique properties to the molecule, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Furthermore, the electron-withdrawing nature of the -CF3 group activates the C2-chloro position, making it an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This heightened reactivity allows for the efficient formation of C-C bonds even with a typically less reactive chloro leaving group.[6]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and step-by-step procedures to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide. The catalytic cycle, typically involving a Palladium(0) species, proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step. The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, facilitates this step, forming a Pd(II) intermediate.[7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron compound by a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic boronate species.[8] The base exchanges with the chloride on the Pd(II) complex, and subsequently, the aryl/heteroaryl group from the boronate replaces the base's anion on the palladium.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The stability and steric properties of the phosphine ligands on the palladium catalyst are crucial for promoting this final, bond-forming step.[8]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis has emerged as a highly efficient method for Suzuki couplings, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced reproducibility over conventional heating.[3][4][9] The following protocol is optimized for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Rationale for Reagent Selection
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that has shown high efficacy for the coupling of chloro-pyrimidines, particularly in microwave-assisted reactions.[3][4] While other catalysts with more specialized, bulky phosphine ligands can be effective, Pd(PPh₃)₄ provides an excellent balance of reactivity and cost for this activated substrate.[10]
-
Base (K₂CO₃): Potassium carbonate is an effective and moderately strong inorganic base sufficient to promote the formation of the active boronate species without causing degradation of sensitive functional groups.[3][4]
-
Solvent (1,4-Dioxane/H₂O): A biphasic solvent system of 1,4-dioxane and water (typically 2:1 to 4:1 v/v) is optimal.[3][4] Dioxane effectively solubilizes the organic substrates and the catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Materials and Equipment
-
This compound
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (0.5-0.6 mmol, 1.0-1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%). Note: Catalyst loading can be optimized and may range from 0.5 to 5 mol%. For many activated substrates, lower loadings are sufficient.[3][4]
-
Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to the vial.
-
Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15-30 minutes with stirring. Note: Reaction progress should be monitored by TLC or LC-MS.[3][4]
-
Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Dilute the mixture with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Experimental Workflow Visualization
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Data Presentation: Reaction Parameter Optimization
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical optimization results for the coupling of related chloro-pyrimidine substrates, providing a valuable guide for troubleshooting and further development.[3][4]
| Catalyst (5 mol%) | Representative Yield (%) |
| Pd(PPh₃)₄ | ~80-95% |
| Pd(dppf)Cl₂ | ~60-75% |
| Pd(OAc)₂ | ~35-50% |
| PdCl₂(PPh₃)₂ | ~40-55% |
| Table 1: Catalyst Screening. Conditions are based on model reactions with dichloropyrimidines and phenylboronic acid, demonstrating the superior performance of Pd(PPh₃)₄ under microwave conditions.[3][4] |
| Base (3.0 equiv) | Representative Yield (%) |
| K₂CO₃ | ~80-95% |
| Na₂CO₃ | ~75-90% |
| Cs₂CO₃ | ~85-98% |
| K₃PO₄ | ~70-85% |
| Table 2: Base Screening. While Cs₂CO₃ can sometimes provide higher yields, K₂CO₃ offers a cost-effective and highly efficient alternative. |
| Solvent System (v/v) | Representative Yield (%) |
| 1,4-Dioxane / H₂O (2:1) | ~80-95% |
| Toluene / H₂O (2:1) | ~60-75% |
| DMF / H₂O (2:1) | ~50-65% |
| THF / H₂O (2:1) | ~65-80% |
| Table 3: Solvent Screening. The combination of 1,4-dioxane and water consistently provides the best results for this class of substrates.[3][4] |
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of this compound is a robust and highly efficient transformation for the synthesis of a diverse array of substituted pyrimidines. The protocol detailed herein, utilizing microwave irradiation with a Pd(PPh₃)₄/K₂CO₃ system in a dioxane/water mixture, provides a reliable and rapid method for generating novel compounds. This approach is particularly valuable for professionals in drug discovery and medicinal chemistry, enabling the swift assembly of compound libraries for biological screening. The principles and data presented serve as a solid foundation for further exploration and application of this important chemical building block in the development of next-generation therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Chemistry
The pyrimidine core is a "privileged structure" in medicinal chemistry and agrochemistry, forming the backbone of numerous therapeutic agents and crop protection products.[1][2] Its unique electronic properties and synthetic accessibility make it a cornerstone for the development of novel bioactive molecules.[3] Within this important class of heterocycles, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block. The strategic placement of a chlorine atom at the 2-position, an electron-donating methyl group at the 4-position, and a strongly electron-withdrawing trifluoromethyl group at the 6-position creates a highly activated system for nucleophilic aromatic substitution (SNAr), enabling the facile and regioselective introduction of a wide array of functional groups.
This document serves as a comprehensive technical guide to understanding and utilizing this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its reaction with various nucleophiles, and showcase its application in the synthesis of compounds with significant biological activity.
Mechanistic Insights: The SNAr Reaction on an Activated Pyrimidine Core
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is facilitated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the potent electron-withdrawing effect of the trifluoromethyl (-CF3) group.[4] The chlorine atom at the C2 position serves as an excellent leaving group.
The generally accepted SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the electron-deficient carbon atom bonded to the chlorine (C2). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring and is particularly well-stabilized by the ring nitrogens and the trifluoromethyl group.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
The high reactivity of the C2 position is a result of the combined activating effects of the adjacent ring nitrogen and the para-positioned trifluoromethyl group, which stabilize the anionic intermediate.
References
- 1. WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]
- 2. WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents [patents.google.com]
- 3. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with protein kinase hinge regions makes it an ideal framework for the design of potent and selective kinase inhibitors.[1] Within this class of compounds, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine emerges as a highly versatile and valuable building block for the synthesis of novel kinase inhibitors.
This trifluoromethylated pyrimidine derivative offers medicinal chemists a unique combination of chemical handles for molecular elaboration. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final drug candidate.[3][4] The methyl group provides a point for steric modification and can influence solubility and pharmacokinetic properties. Crucially, the chlorine atom at the 2-position is a prime site for functionalization through various modern cross-coupling and substitution reactions. The electron-deficient nature of the pyrimidine ring, further amplified by the electron-withdrawing trifluoromethyl group, activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors. We will provide detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), complete with explanations of the underlying chemical principles and experimental considerations.
Key Synthetic Transformations and Protocols
The reactivity of the 2-chloro position on the pyrimidine ring allows for the facile introduction of a diverse array of chemical moieties, which is fundamental to building extensive libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. The following sections detail the core synthetic strategies.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the 2-position of the pyrimidine core.[6] This is particularly valuable for accessing biaryl structures, a common motif in many kinase inhibitors.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[7] For electron-deficient heteroaryl chlorides like our substrate, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is essential. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family, are known to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[8] The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture often enhances the reaction rate.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methyl-6-(trifluoromethyl)pyrimidine.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 90-110 | Good to Excellent | [9] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80 | Good to Excellent | [9] |
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. This compound [myskinrecipes.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Biologically Active Scaffolds from 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, leading to a multitude of FDA-approved therapeutics for a wide range of diseases, including cancer, viral infections, and bacterial infections.[3][4][5][6] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, acting as kinase inhibitors, anti-inflammatory agents, antifungals, and more.[1][7][8]
This guide focuses on the synthetic utility of a highly versatile and reactive building block: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine . The strategic placement of its substituents makes it an ideal starting material for generating diverse libraries of potential drug candidates.
-
2-Chloro Group: An excellent leaving group, activating the C2 position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
6-(Trifluoromethyl) Group: A potent electron-withdrawing group that significantly increases the electrophilicity of the pyrimidine ring, thereby enhancing its reactivity towards nucleophiles and facilitating oxidative addition in cross-coupling cycles. Its presence can also improve metabolic stability and cell permeability in the final compounds.
-
4-Methyl Group: Provides a site for steric differentiation and can influence the binding orientation of the molecule within a biological target.
This document provides an in-depth exploration of the key synthetic transformations possible with this substrate, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the trifluoromethyl group. This electronic arrangement makes the C2 position, flanked by two nitrogen atoms, highly susceptible to attack.
Two primary pathways for functionalization are dominant:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The high electrophilicity of the ring facilitates this pathway, often allowing reactions to proceed under relatively mild conditions.[9]
-
Palladium-Catalyzed Cross-Coupling: A powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring makes even the C-Cl bond reactive enough for oxidative addition to a Pd(0) center, the crucial first step in the catalytic cycle.[10]
The following sections detail the practical application of these pathways.
Synthetic Pathways from a Central Precursor
The diagram below illustrates the primary synthetic routes to transform the starting material into diverse, biologically relevant scaffolds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0), a key heterocyclic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The strategic incorporation of chloro, methyl, and trifluoromethyl groups onto the pyrimidine scaffold necessitates a multi-faceted analytical approach to confirm identity, quantify purity, and assess stability. This guide is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical justifications and practical, step-by-step protocols for chromatographic and spectroscopic techniques, as well as forced degradation studies.
Introduction and Physicochemical Profile
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active molecules, and the presence of a trifluoromethyl (-CF₃) group often enhances metabolic stability and biological efficacy.[2] Rigorous analytical characterization is paramount to ensure the quality and consistency of this intermediate, which directly impacts the safety and effectiveness of the final active pharmaceutical ingredient (API) or agrochemical product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 241164-09-0 | [3][4] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1] |
| Appearance | Varies (typically liquid or low-melting solid) | Inferred |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Integrated Analytical Workflow
A robust characterization of the target compound relies on the synergistic use of multiple analytical techniques. Orthogonal methods (i.e., methods based on different principles) provide a high degree of confidence in the final results. The general workflow involves using spectroscopic methods for structural confirmation and chromatographic methods for separation and quantification.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of chemical substances by separating the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for purity and assay determination of non-volatile and thermally stable pyrimidine derivatives.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality:
-
Column Choice: A C18 column is selected due to the moderate hydrophobicity of the molecule, providing good retention and separation from more polar or non-polar impurities.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities. A buffer (e.g., acetate or formate) is recommended to control the pH and ensure reproducible retention times, especially for ionizable impurities.[6]
-
Detection: UV detection is ideal as the pyrimidine ring contains a chromophore that absorbs UV light, typically in the range of 254-270 nm.[7]
Protocol 1: RP-HPLC Method for Purity Determination
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 acetonitrile:water mixture.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and calculate the purity of the sample using the area percent method. The assay can be determined by comparing the peak area of the sample to that of the reference standard.
Table 2: Recommended HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (1:1 v/v) |
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile compounds and is particularly useful for identifying residual solvents or volatile impurities. Given that similar chlorinated pyrimidines have boiling points amenable to GC analysis, this method is highly relevant.
Expertise & Causality:
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), offers good selectivity for a wide range of organic molecules.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification of unknown impurities, a Mass Spectrometer (MS) detector is superior.[8]
Protocol 2: GC Method for Volatile Impurity Profiling
-
System Preparation: Condition the GC column according to the manufacturer's instructions and set the required gas flows and temperatures.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve it in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Analysis: Run the temperature program and record the chromatogram. Identify peaks by comparing retention times with known standards or by using a GC-MS library.
Table 3: Recommended GC Operating Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temp. | 300 °C (FID) or 280 °C (MS Transfer Line) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
¹H NMR: Will confirm the presence of the methyl group and the aromatic proton on the pyrimidine ring. The methyl group should appear as a singlet, and the aromatic proton as a singlet.
-
¹⁹F NMR: Crucial for confirming the -CF₃ group. It is expected to show a single, sharp resonance, as there are no adjacent fluorine or hydrogen atoms to cause splitting.[9] The chemical shift is highly characteristic of the electronic environment.[10]
-
¹³C NMR: Will show six distinct carbon signals corresponding to the six carbon atoms in the molecule (one methyl, four aromatic, and one trifluoromethyl carbon). The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 4: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.2 - 7.5 | Singlet (s) | Pyrimidine C5-H |
| ~ 2.5 - 2.7 | Singlet (s) | -CH₃ | |
| ¹⁹F | ~ -60 to -70 | Singlet (s) | -CF₃ |
| ¹³C | ~ 160 - 170 | Singlet (s) | C2-Cl, C4-CH₃, C6-CF₃ |
| ~ 120 - 140 | Quartet (q) | -CF₃ | |
| ~ 115 - 125 | Singlet (s) | C5 | |
| ~ 20 - 25 | Singlet (s) | -CH₃ |
Note: Predicted shifts are based on data for analogous trifluoromethyl and methyl-substituted pyrimidines and are for illustrative purposes. Actual values must be determined experimentally.[11][12]
Mass Spectrometry (MS)
MS provides the molecular weight and valuable structural information from fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.
Expected Fragmentation:
-
Molecular Ion (M⁺): The primary evidence for the compound's identity. It will appear as a cluster of peaks due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z will be ~196 for ³⁵Cl and ~198 for ³⁷Cl.
-
Key Fragments: Common fragmentation pathways for such molecules may include the loss of a chlorine radical (M-Cl), the trifluoromethyl radical (M-CF₃), or other neutral losses.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[14][15]
Table 5: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3150 | C-H Stretch | Aromatic (Pyrimidine ring) |
| ~ 2850-2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~ 1550-1600 | C=N / C=C Stretch | Pyrimidine ring |
| ~ 1100-1350 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
| ~ 700-800 | C-Cl Stretch | Chloro group |
Note: These are typical ranges for the specified functional groups in similar heterocyclic compounds.[16]
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[17] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing.[18] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[19]
Caption: Logical flow of a forced degradation study.
Protocol 3: General Procedure for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Prepare a sample for analysis as described in the HPLC protocol.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1). Assess peak purity using a photodiode array (PDA) detector and identify major degradants using LC-MS.
Conclusion
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and methodologies outlined in this application note provide a robust framework for confirming the identity, determining the purity and assay, and assessing the stability of this important chemical intermediate. Adherence to these multi-faceted analytical strategies ensures high-quality material for use in research and development, ultimately contributing to the production of safe and effective end-products.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 241164-09-0 [chemicalbook.com]
- 4. ivychem.com [ivychem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for the Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine by HPLC and GC-MS
Introduction
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. This document provides detailed analytical protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures for this compound.
The methodologies presented herein are grounded in established chromatographic principles and are supported by references to authoritative guidelines on method validation, ensuring scientific integrity and trustworthiness.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Structure | [5] | |
| CAS Number | 241164-09-0 | [4][6] |
| Molecular Formula | C₆H₄ClF₃N₂ | [6] |
| Molecular Weight | 196.56 g/mol | [6][7] |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | Inferred from related compounds[2][8] |
| Boiling Point | Not available for this specific isomer. A related isomer, 2-Chloro-4-(trifluoromethyl)pyrimidine, has a boiling point of 60 °C at 10 mmHg, suggesting volatility. | [2][8] |
| Solubility | Expected to be soluble in organic solvents such as methanol and acetonitrile, with limited solubility in water. | General solubility of similar compounds[9][10] |
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a widely used and robust technique for the analysis of pyrimidine derivatives. The method described below is a starting point for the quantitative analysis of this compound.
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte.[9] The end-capped column minimizes peak tailing that can occur due to interactions between basic analytes and residual silanol groups on the silica support.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography.[9] Acetonitrile is a good solvent for the analyte and has a low UV cutoff, making it suitable for UV detection. The addition of a small amount of acid, such as formic acid, helps to ensure consistent peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
3. Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B | A gradient is used to ensure elution of the analyte and any potential impurities with good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and sensitivity. |
| Detection | DAD, 220-300 nm (Quantify at λmax) | To determine the optimal wavelength for quantification. |
4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R1) Guidelines)
For use in regulated environments, the method should be validated according to ICH guidelines.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS is an excellent confirmatory and quantitative tool.
Causality of Experimental Choices
-
Injection Mode: Splitless injection is recommended for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overload.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. This type of column provides good separation for a wide range of compounds.
-
Temperature Program: A temperature program is essential to ensure the elution of the analyte with a good peak shape and to separate it from any potential impurities. The program starts at a relatively low temperature to trap the analyte at the head of the column and then ramps to a higher temperature to facilitate elution.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification. Full scan mode is used for initial method development to identify the characteristic ions of the analyte. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS
1. Instrumentation and Columns
-
Gas chromatograph coupled to a mass spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
2. Reagents and Standards
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Acetonitrile (GC grade).
-
This compound reference standard.
3. GC-MS Conditions
| Parameter | Recommended Condition | Justification |
| Injection Mode | Splitless (or Split 20:1 for higher concentrations) | To maximize sensitivity for trace analysis. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C | A general-purpose program to elute the analyte and clean the column. |
| Transfer Line Temperature | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temperature | 230 °C | A standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for generating reproducible mass spectra. |
| Mass Scan Range | m/z 40-400 | To capture the molecular ion and characteristic fragment ions. |
| Acquisition Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) | Full scan for method development, SIM for higher sensitivity in routine analysis. |
4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a GC-grade solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent to cover the desired concentration range.
-
Sample Preparation: Dilute the sample with a suitable solvent to a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.[8]
Expected Mass Fragmentation
Visualization of Analytical Workflows
HPLC Analysis Workflow
References
- 1. 712. Pyrimidines. Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 3. nist.gov [nist.gov]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 97 175137-27-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
The Strategic Utility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Status of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[1] When functionalized with a trifluoromethyl (-CF3) group, the resulting scaffold gains enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] The trifluoromethyl group's strong electron-withdrawing nature also modulates the pKa of nearby functionalities, influencing the molecule's overall pharmacokinetic and pharmacodynamic profile. This strategic incorporation of fluorine has led to the development of a wide array of successful drugs.[3]
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block for drug discovery. This trifunctional scaffold offers three distinct points for chemical modification: the reactive chlorine atom at the 2-position, the methyl group at the 4-position, and the trifluoromethyl group at the 6-position. The chlorine atom is the primary site for derivatization, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a diverse range of substituents. This versatility makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in medicinal chemistry. We will delve into the causality behind experimental choices for key transformations and provide detailed, field-proven protocols for its application in the synthesis of medicinally relevant scaffolds.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing trifluoromethyl group. This renders the carbon atom attached to the chlorine highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for functionalizing this building block. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is further stabilized by the trifluoromethyl group. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base is typically employed to deprotonate the nucleophile or to scavenge the HCl generated during the reaction, without competing with the primary nucleophile. The solvent should be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines (SNAr)
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine to generate 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives, which are common scaffolds in kinase inhibitors.[4][5][6]
Reaction Scheme:
Caption: General workflow for SNAr with amines.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 16098-07-8 | 196.56 | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a stirred solution of the desired amine (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add diisopropylethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Excess Amine and Base: Using a slight excess of the amine ensures the complete consumption of the starting pyrimidine. The base (DIPEA) is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7]
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction rate.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8] This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 16098-07-8 | 196.56 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 5720-07-0 | 151.96 | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methyl-6-(trifluoromethyl)pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[9]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a suitable and widely used base for this purpose.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It offers an alternative to the SNAr reaction, particularly for less nucleophilic amines or when milder reaction conditions are required.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 16098-07-8 | 196.56 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the strategic and efficient synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols provided herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer reliable and reproducible methods for the derivatization of this important scaffold. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage the unique properties of this building block to accelerate the discovery and development of new medicines.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. The unique electronic properties of this substrate—an electron-deficient pyrimidine ring bearing a trifluoromethyl group—present specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.
I. Understanding the Substrate: Key Challenges
This compound is a challenging substrate for Suzuki coupling reactions due to a combination of factors:
-
Electron-Deficient Heteroaryl Chloride: While the electron-deficient nature of the pyrimidine ring can facilitate oxidative addition, the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds.[1][2] This often necessitates the use of more active catalyst systems.
-
Potential for Side Reactions: The presence of the trifluoromethyl group can influence the electronic environment of the pyrimidine ring, potentially leading to side reactions such as protodeboronation of the boronic acid coupling partner.[2]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is a common issue and can often be resolved by systematically evaluating the following parameters:
-
Catalyst and Ligand System: For an electron-deficient heteroaryl chloride like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[4][5] Consider switching to a more robust catalyst system. Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination, which is crucial for activating C-Cl bonds.[6][7]
-
Recommended Catalyst Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling heteroaryl chlorides.[6][8][9]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts or in-situ generated NHC ligands can also be very effective.[1][10]
-
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][11] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves proper degassing of the solvent and purging of the reaction vessel.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[12] An optimal temperature, typically between 80-120 °C, should be determined empirically.
-
Reagent Quality: Ensure all reagents, particularly the boronic acid, catalyst, and base, are of high purity and have been stored correctly. Phosphine ligands are susceptible to oxidation.[2]
Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1] Here are several strategies to mitigate it:
-
Rigorous Degassing: As mentioned above, the exclusion of oxygen is critical. Use freeze-pump-thaw cycles for degassing the solvent for best results.
-
Choice of Base and Solvent: The base plays a crucial role in the transmetalation step.[13][14][15] For sensitive boronic acids, a weaker base or a base with lower solubility might be beneficial to control the concentration of the active boronate species. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water.[1][12][16] The water is essential for the activity of many inorganic bases.[16]
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are more stable than their corresponding boronic acids and can be used to suppress homocoupling.[2]
Q3: My desired product is formed, but it's accompanied by a significant amount of protodeboronation byproduct (the boronic acid is replaced by a hydrogen). What can I do to prevent this?
A3: Protodeboronation is a significant issue, especially with electron-deficient boronic acids.[2] The following adjustments can help:
-
Base Selection: Strong bases can promote protodeboronation. Consider using a milder base like K₂CO₃ or Cs₂CO₃.[17] In some cases, fluoride bases like KF can be effective.[14]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, in cases of severe protodeboronation, switching to anhydrous conditions with a suitable base may be beneficial.[2]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor protodeboronation.[2]
Q4: I am struggling with reproducibility between batches. What are the likely sources of this variability?
A4: Lack of reproducibility often points to subtle variations in reaction setup and reagent quality.
-
Inconsistent Inert Atmosphere: Ensure your procedure for establishing an inert atmosphere is consistent for every reaction.
-
Reagent Purity: The purity of the boronic acid, catalyst, and base can vary between batches. It is advisable to use reagents from a reliable source.
-
Solvent Quality: Use anhydrous and degassed solvents for every reaction. The water content in aqueous solvent mixtures should be precisely controlled.
III. Optimized Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid coupling partners.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the boronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.
-
Seal the reaction vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[12][18]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To the microwave reaction vial, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes with stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are the same as in Protocol 1.
IV. Data Presentation: Optimizing Reaction Parameters
The following tables provide a framework for optimizing your reaction conditions. The values are illustrative and should be adapted based on your specific boronic acid partner.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Low |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4 | High |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | Moderate |
| PEPPSI-IPr (3) | - | K₂CO₃ (2) | THF/H₂O | 80 | 8 | Moderate |
Table 2: Base and Solvent Optimization
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 4 | High |
| Pd₂(dba)₃/SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 6 | Moderate |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 4 | High |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | THF/H₂O (4:1) | 80 | 8 | Moderate |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 6 | Moderate |
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[13][15][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
VI. References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. --INVALID-LINK--
-
Merits of the Suzuki Coupling Reaction. BYJU'S. --INVALID-LINK--
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. --INVALID-LINK--
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. --INVALID-LINK--
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). --INVALID-LINK--
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. --INVALID-LINK--
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem. --INVALID-LINK--
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. --INVALID-LINK--
-
The Suzuki Reaction. Andrew G Myers Research Group. --INVALID-LINK--
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. --INVALID-LINK--
-
Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. --INVALID-LINK--
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem. --INVALID-LINK--
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. --INVALID-LINK--
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem. --INVALID-LINK--
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Publishing. --INVALID-LINK--
-
Screening of different bases for Suzuki coupling a. ResearchGate. --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. --INVALID-LINK--
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. --INVALID-LINK--
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. --INVALID-LINK--
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. --INVALID-LINK--
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Identification and removal of byproducts in 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this important chemical intermediate.[1] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical reaction stages?
A1: The most prevalent and scalable synthesis typically follows a two-step process:
-
Cyclocondensation: The synthesis begins with the cyclocondensation of a β-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate, with an amidine source, often urea, in the presence of a base. This reaction forms the pyrimidine ring, yielding the intermediate 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine.[2][3] This intermediate is also known by its tautomeric form, 2-methyl-6-(trifluoromethyl)-4-pyrimidinol.
-
Chlorination: The hydroxyl group at the 2-position of the pyrimidine ring is then replaced with a chlorine atom. This is typically achieved by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4] Careful control of temperature and reaction time during this step is crucial to prevent the formation of over-chlorinated byproducts.
Q2: What is the most common and difficult-to-remove byproduct in this synthesis?
A2: The most frequently encountered byproduct is the unreacted starting material from the chlorination step, 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine . Due to its polarity and potential for hydrogen bonding, it can be challenging to separate from the final product. Another potential byproduct, though less common with controlled chlorination, is the isomeric 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine .[2]
Q3: Which analytical techniques are best suited for identifying the target compound and its byproducts?
A3: A multi-technique approach is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point for method development.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides molecular weight information, which is crucial for identifying byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, which is particularly useful.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield After Chlorination
Possible Cause A: Incomplete Reaction The chlorination reaction may not have gone to completion, leaving a significant amount of the 2-hydroxy intermediate.
Solution:
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction progress by taking aliquots and analyzing them via TLC or LC-MS to determine the optimal endpoint.
-
Excess Chlorinating Agent: Ensure a sufficient molar excess of the chlorinating agent (e.g., POCl₃) is used. However, avoid a large excess to minimize the formation of other byproducts.
Possible Cause B: Product Degradation The trifluoromethyl group can make the pyrimidine ring susceptible to nucleophilic attack, and harsh reaction conditions can lead to degradation.[6]
Solution:
-
Optimize Conditions: Perform the reaction at the lowest effective temperature.
-
Controlled Addition: Add the chlorinating agent dropwise at a low temperature to manage the reaction exotherm.
Problem 2: Presence of 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine in the Final Product
Scenario: Your NMR and LC-MS data indicate a significant peak corresponding to the hydroxy intermediate (C₆H₅F₃N₂O, MW: 178.11).[7]
Root Cause Analysis: This is the most common impurity and arises from incomplete chlorination. Its higher polarity compared to the chlorinated product is the key to its removal.
Workflow for Identification and Removal of Hydroxy Byproduct
Caption: Workflow for byproduct identification and removal.
Detailed Purification Protocols:
Method 1: Aqueous Base Wash
This method leverages the acidic proton of the hydroxy group on the pyrimidine ring.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2%) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the acidic hydroxy intermediate, forming a salt that is soluble in the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash 1-2 times.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Column Chromatography
This is a more rigorous method for achieving high purity.[8][9]
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The less polar desired product, this compound, will elute first, while the more polar hydroxy byproduct will be retained longer on the column.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.
| Compound | Polarity | Typical Elution Profile (Hexane/EtOAc) |
| This compound | Low | Elutes early (e.g., in 5-10% EtOAc) |
| 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine | High | Elutes later (e.g., in 20-30% EtOAc) |
Problem 3: Formation of Isomeric Byproducts
Scenario: Your analysis suggests the presence of an isomer, such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Root Cause Analysis: This can occur if the initial cyclocondensation reaction is not regioselective or if there is rearrangement under harsh chlorination conditions.
Solution:
-
Optimize Cyclocondensation: Ensure that the cyclocondensation reaction conditions (temperature, base, solvent) are optimized to favor the formation of the desired 4-methyl isomer.
-
Purification: Isomers can be very difficult to separate due to similar physical properties. High-resolution purification techniques are often necessary.
-
Preparative HPLC: This is the most effective method for separating close-eluting isomers.[10]
-
Fractional Recrystallization: If the product is a solid, carefully controlled fractional recrystallization from a suitable solvent system may be attempted, though this is often challenging.
-
References
- 1. This compound [myskinrecipes.com]
- 2. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Scientist's Guide to Nucleophilic Aromatic Substitution on Trifluoromethylpyrimidines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving trifluoromethyl-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful reactions in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and optimize your experimental outcomes.
Introduction: The Power and Pitfalls of SNAr on Trifluoromethylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous bioactive molecules.[1] The introduction of a trifluoromethyl (-CF3) group onto the pyrimidine ring is a widely used strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The potent electron-withdrawing nature of the -CF3 group also significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), a crucial reaction for the diversification and functionalization of these heterocycles.[4]
However, the very features that make trifluoromethylpyrimidines attractive substrates for SNAr can also introduce unique challenges. Researchers often encounter issues with low yields, unexpected side products, and complex purification profiles. This guide aims to provide a systematic and mechanistically driven approach to troubleshooting these common problems, empowering you to confidently and efficiently execute your SNAr reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions encountered during SNAr reactions on trifluoromethylpyrimidines.
Q1: My SNAr reaction on a trifluoromethylpyrimidine is not proceeding or is giving very low yield. What are the first things I should check?
A1: Low or no conversion in SNAr reactions on these substrates typically points to a few key factors. Start by assessing the following:
-
Insufficient Activation: While the -CF3 group is a strong activator, its position relative to the leaving group is critical. For optimal reactivity, the -CF3 group should be ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[5][6]
-
Poor Leaving Group: The nature of the leaving group is paramount. The general order of reactivity for leaving groups in SNAr is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step.[5]
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently potent. If you are using a neutral nucleophile (e.g., an amine or alcohol), a base is typically required to generate the more reactive anionic form (e.g., an amide or alkoxide).
-
Reaction Conditions: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Also, the choice of solvent is crucial; polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.
Q2: I am observing a mixture of regioisomers in my reaction with a di-substituted trifluoromethylpyrimidine. How can I improve the regioselectivity?
A2: Regioselectivity in the SNAr of di-substituted pyrimidines is a common challenge and is governed by a combination of electronic and steric factors. For a typical 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[7][8] However, the presence of a trifluoromethyl group and other substituents can alter this preference.[9][10]
-
Electronic Effects: The position of the -CF3 group will strongly influence the electrophilicity of the different carbon centers. Quantum mechanics calculations can be a powerful tool to predict the most likely site of attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution.[7][11]
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Reaction Conditions: In some cases, the choice of solvent and the presence of additives like Lewis acids can influence the regiochemical outcome.[9]
Q3: I suspect I am getting side products. What are the most common side reactions to look out for?
A3: Besides the desired SNAr product, several side reactions can occur:
-
Di-substitution: If your substrate has multiple leaving groups, you may see products from the displacement of more than one leaving group, especially with an excess of a highly reactive nucleophile or at elevated temperatures.
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF3 group can be susceptible to hydrolysis to a carboxylic acid under harsh basic or acidic conditions, particularly when adjacent to activating groups.[12][13]
-
Ring Opening: Under very strong basic conditions, the pyrimidine ring itself can be susceptible to cleavage.[14]
-
Reaction with the Solvent: Protic solvents like alcohols can compete with your intended nucleophile, leading to the formation of ether byproducts.
In-Depth Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific experimental challenges.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frustrating outcomes in a synthesis campaign. A systematic approach to diagnosing the root cause is essential for a swift resolution.
Underlying Principles: The rate of an SNAr reaction is governed by the stability of the Meisenheimer intermediate. This intermediate is a resonance-stabilized carbanion formed upon the addition of the nucleophile to the aromatic ring.[6] The presence of strong electron-withdrawing groups, like the trifluoromethyl group, at positions ortho or para to the leaving group is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.[5]
Diagnostic Workflow:
start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Is the pyrimidine ring sufficiently activated?\n(-CF3 ortho/para to leaving group)"]; check_lg [label="Is the leaving group appropriate?\n(F > Cl > Br > I)"]; check_nucleophile [label="Is the nucleophile sufficiently reactive?\n(Consider pKa and steric bulk)"]; check_conditions [label="Are the reaction conditions optimal?\n(Solvent, Temperature, Base)"]; solution_activation [label="Consider a more activated substrate or a different synthetic route.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_lg [label="Switch to a substrate with a better leaving group (e.g., fluoro instead of chloro).", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_nucleophile [label="Use a stronger base to generate a more potent nucleophile or consider a less sterically hindered nucleophile.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Optimize solvent (polar aprotic), increase temperature, and ensure appropriate base selection.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_activation; check_activation -> check_lg [label="Yes"]; check_activation -> solution_activation [label="No"]; check_lg -> check_nucleophile [label="Yes"]; check_lg -> solution_lg [label="No"]; check_nucleophile -> check_conditions [label="Yes"]; check_nucleophile -> solution_nucleophile [label="No"]; check_conditions -> success [label="Optimized"]; check_conditions -> solution_conditions [label="Sub-optimal"]; }
Caption: A workflow for diagnosing the cause of low yield in SNAr reactions.Actionable Solutions & Protocols:
-
Enhancing Nucleophilicity: For alcohol and amine nucleophiles, the choice of base is critical. A base with a pKa significantly higher than that of the nucleophile is required for complete deprotonation.
| Nucleophile Type | Typical pKa Range | Suitable Bases (Non-exhaustive) |
| Aliphatic Alcohols | 16-18 | NaH, KHMDS, NaOtBu |
| Phenols | 8-10 | K₂CO₃, Cs₂CO₃, DBU |
| Aliphatic Amines | 10-11 | Often used in excess as the base |
| Aromatic Amines | 4-5 | K₂CO₃, Cs₂CO₃, DIPEA |
-
Solvent Selection: Polar aprotic solvents are generally the best choice for SNAr reactions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power, but can decompose at high temperatures. |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar, good for sluggish reactions, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | High boiling point, good for high-temperature reactions. |
| Acetonitrile (MeCN) | 38 | 82 | Lower boiling point, can be useful for milder reactions. |
-
Temperature Optimization: Many SNAr reactions require heating. A good starting point is 80 °C, with the temperature being incrementally increased to 120 °C or higher if the reaction is slow. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.
Issue 2: Undesired Regioisomers
The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product. Understanding the factors that control regioselectivity is key to resolving this issue.
Underlying Principles: The regioselectivity of nucleophilic attack on a di-substituted pyrimidine is a delicate balance of several factors. The two ring nitrogens and the trifluoromethyl group create distinct electronic environments at the C2, C4, and C6 positions. Generally, the C4 and C6 positions are more electrophilic than the C2 position due to the combined electron-withdrawing effects of the ring nitrogens.[7][8] However, substituents at other positions can modulate this reactivity profile. For instance, an electron-donating group at C6 can make the C2 position more susceptible to attack.[7]
Diagnostic Workflow:
start [label="Formation of Regioisomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_electronics [label="Analyze electronic effects:\n- Position of -CF3\n- Other substituents\n- LUMO distribution (computational)"]; analyze_sterics [label="Evaluate steric hindrance:\n- Bulk of the nucleophile\n- Steric environment of substitution sites"]; modify_nucleophile [label="Modify the Nucleophile:\n- Use a more or less sterically demanding nucleophile"]; modify_conditions [label="Modify Reaction Conditions:\n- Change solvent\n- Add Lewis acid catalyst\n- Vary temperature"]; solution_nucleophile [label="Achieved desired regioselectivity through nucleophile modification.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Achieved desired regioselectivity through condition optimization.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Single Regioisomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> analyze_electronics; analyze_electronics -> analyze_sterics; analyze_sterics -> modify_nucleophile; analyze_sterics -> modify_conditions; modify_nucleophile -> solution_nucleophile; modify_conditions -> solution_conditions; solution_nucleophile -> success; solution_conditions -> success; }
Caption: A workflow for troubleshooting regioselectivity issues in SNAr reactions.Actionable Solutions & Protocols:
-
Leveraging Steric Hindrance: If you desire substitution at a less sterically hindered position, consider using a bulkier nucleophile. Conversely, a smaller nucleophile may be able to access a more sterically congested site.
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can alter the regioselectivity by coordinating to one of the pyrimidine nitrogens, thereby changing the electronic distribution in the ring.[9]
-
Sequential SNAr: If your substrate has two different leaving groups (e.g., a fluoro and a chloro group), you can often achieve selective mono-substitution by carefully controlling the reaction temperature and stoichiometry of the nucleophile, taking advantage of the higher reactivity of the fluoro group.
Protocol: Selective Mono-amination of 2,4-dichloro-5-trifluoromethylpyrimidine
This protocol is a general guideline and may require optimization for specific amines.
-
To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the amine nucleophile (1.1 equiv) and diisopropylethylamine (DIPEA) (1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For less reactive amines, gentle heating (e.g., to 50 °C) may be necessary.
-
Upon completion (typically when the starting material is consumed), concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-substituted product.
Issue 3: Side Product Formation, Including -CF₃ Group Instability
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be disheartening. Identifying and mitigating these side products is crucial for a successful synthesis.
Underlying Principles:
-
Hydrolysis of the Trifluoromethyl Group: The carbon atom of the -CF3 group is highly electrophilic due to the three fluorine atoms. While the C-F bonds are strong, under certain conditions, particularly with strong nucleophiles like hydroxide or alkoxides at elevated temperatures, the -CF3 group can undergo nucleophilic attack, leading to a step-wise hydrolysis to a carboxylic acid.[12]
-
Di-substitution: In the presence of excess nucleophile and/or forcing conditions, a second SNAr reaction can occur if a second leaving group is present.
-
Solvolysis: If a protic solvent (e.g., ethanol) is used, it can act as a nucleophile, especially in the presence of a base, leading to the formation of an ether byproduct.[15]
Mitigation Strategies:
-
To Prevent -CF₃ Hydrolysis:
-
Use anhydrous conditions.
-
Avoid strong, hard nucleophiles like hydroxide if possible.
-
Use the mildest possible reaction conditions (temperature and base) that still afford a reasonable reaction rate.
-
-
To Prevent Di-substitution:
-
Use a stoichiometric amount of the nucleophile (typically 1.0-1.2 equivalents).
-
Maintain a lower reaction temperature.
-
If possible, use a substrate with only one leaving group.
-
-
To Prevent Solvolysis:
-
Use a polar aprotic solvent (DMF, DMSO, NMP, acetonitrile).
-
If a protic solvent must be used, consider using it in large excess so that it is the only nucleophile, or use a non-nucleophilic base.
-
Analytical Monitoring:
-
19F NMR Spectroscopy: This is a powerful and often underutilized technique for monitoring reactions involving fluorinated compounds. The 19F chemical shift is highly sensitive to the electronic environment of the fluorine atoms.[16][17] You can easily distinguish the -CF3 signal of the starting material from that of the product. The appearance of new signals in the 19F NMR spectrum can also help identify side products.[18] For example, the formation of HF as a byproduct can be observed.[18]
Purification of Trifluoromethylated Pyrimidines
The unique properties of the trifluoromethyl group can also present challenges during purification. The high lipophilicity of many trifluoromethylated compounds can make them difficult to separate from non-polar impurities by standard silica gel chromatography.
Best Practices:
-
Column Chromatography:
-
Consider using a less polar solvent system than you might typically use for analogous non-fluorinated compounds.
-
In some cases, reversed-phase chromatography may be more effective for highly lipophilic compounds.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvent systems.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification technique.
Conclusion
Nucleophilic aromatic substitution on trifluoromethylpyrimidines is a versatile and powerful tool for the synthesis of a wide range of functionalized heterocycles. While the unique electronic properties of these substrates can introduce challenges, a systematic and mechanistically informed approach to troubleshooting can overcome these obstacles. By carefully considering the activation of the pyrimidine ring, the nature of the nucleophile and leaving group, and the reaction conditions, researchers can optimize their SNAr reactions to achieve high yields and purity. This guide provides a foundation for understanding and addressing the common issues encountered in this important area of synthetic chemistry.
References
- 1. ijrar.com [ijrar.com]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 16. Aryl Fluoride Monomers in Nucleophilic Aromatic Substitution Polymerization: Evaluation of Monomer Reactivity by 19F NMR Spectroscopy for Macromolecules - IBM Research [research.ibm.com]
- 17. researchgate.net [researchgate.net]
- 18. magritek.com [magritek.com]
Technical Support Center: Regioselectivity in Reactions of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the regioselectivity of your reactions.
Understanding the Reactivity of the Core Scaffold
This compound presents a unique reactivity profile governed by the electronic and steric influences of its substituents. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions on the ring are activated towards nucleophilic attack, generally in the order of C4(6) > C2 >> C5.[1] However, the substituents on your specific molecule—a methyl group at C4 and a potent electron-withdrawing trifluoromethyl (CF3) group at C6—introduce complexity.[2][3]
The CF3 group significantly increases the electrophilicity of the pyrimidine ring, enhancing its reactivity towards nucleophiles.[2] Conversely, the methyl group at C4 introduces steric hindrance and has a mild electron-donating effect. These competing factors can lead to challenges in achieving desired regioselectivity, particularly in reactions targeting the C2 position.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: In a nucleophilic aromatic substitution (SNAr) reaction, will the incoming nucleophile preferentially substitute at the C2 or C4 position?
In SNAr reactions with 2,4-dichloropyrimidines, substitution generally favors the C4 position.[1][4] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized over both ring nitrogens.[5] In your molecule, the strongly electron-withdrawing CF3 group at C6 will further activate the C2 and C4 positions towards nucleophilic attack. While the inherent preference is for C4, the specific outcome will be highly dependent on the reaction conditions and the nature of the nucleophile.[1]
Q2: How do the methyl and trifluoromethyl groups influence regioselectivity in SNAr reactions?
The trifluoromethyl (CF3) group at C6 is a powerful electron-withdrawing group, which increases the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles.[2] This effect is felt at both the C2 and C4 positions. The methyl group at C4 has a dual role: it is weakly electron-donating, which can slightly disfavor nucleophilic attack at the adjacent C5 position, and it introduces steric bulk around the C4 position.[6] This steric hindrance can, in some cases, direct the nucleophile to the less hindered C2 position.
Q3: For a Suzuki-Miyaura cross-coupling, which position is more likely to react?
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C4 position of 2,4-dichloropyrimidines is generally more reactive.[7][8] This is often attributed to the electronic properties of the pyrimidine ring. However, the choice of catalyst, ligands, and reaction conditions can significantly influence the regioselectivity.[7][9] For your specific substrate, while the C2-Cl bond is activated, the reaction will likely favor the C4 position initially, but mixtures of mono- and di-substituted products are possible if the reaction is not carefully controlled.
Q4: Can I achieve selective amination at the C2 position using a Buchwald-Hartwig reaction?
Achieving selective C2 amination in the presence of a C4 substituent can be challenging but is possible. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] To favor the C2 position, you may need to employ specific ligands that can overcome the inherent preference for C4 reactivity. Sterically hindered ligands can sometimes favor reaction at the less hindered C2 position.[10] Additionally, the choice of base and solvent can play a crucial role in directing the regioselectivity.[11]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues with regioselectivity.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with an amine nucleophile is producing a mixture of C2 and C4 substituted isomers, and the separation is difficult.
Potential Causes & Solutions:
-
Nature of the Nucleophile:
-
Insight: The structure of the amine is critical.[1] Bulkier secondary amines may favor the less sterically hindered C2 position.
-
Actionable Advice: If C4 substitution is desired, consider using a less sterically demanding primary amine. Conversely, to enhance C2 selectivity, a bulkier secondary amine could be beneficial.
-
-
Reaction Conditions:
-
Insight: Temperature, solvent, and base can dramatically alter the isomeric ratio.[1]
-
Actionable Advice:
-
Temperature: Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the reaction. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
-
Base: The choice of base can be critical. For aminations, using a strong, non-nucleophilic base like LiHMDS has been shown to favor C4 substitution in some systems.[1][11]
-
-
-
Palladium Catalysis for Aminations:
-
Insight: For certain pyrimidine systems, palladium-catalyzed amination can offer high regioselectivity.[1][11]
-
Actionable Advice: If traditional SNAr conditions fail, consider exploring a palladium-catalyzed approach, even for what might be considered a simple SNAr. A catalyst system like Pd(OAc)2 with a suitable phosphine ligand could alter the selectivity profile.
-
Experimental Protocol: Improving C4 Selectivity in Amination
-
Reagents & Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.1 equiv.) in anhydrous THF. Cool to -78 °C and add a strong base such as n-BuLi or LiHMDS (1.1 equiv.) dropwise to form the corresponding amide.
-
Reaction: Slowly add the pre-formed amide solution to the solution of the pyrimidine at -78 °C.
-
Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: My Suzuki-Miyaura reaction with an arylboronic acid is giving a mixture of C2 and C4 coupled products, along with some disubstituted product.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice:
-
Insight: The palladium source and, more importantly, the phosphine ligand are critical for controlling regioselectivity.
-
Actionable Advice:
-
For selective C4 coupling, a common catalyst system is Pd(PPh3)4.[8]
-
To potentially favor C2 coupling, you might explore more sterically demanding ligands like XPhos or SPhos, although this is less common and would require empirical testing.
-
Bidentate ligands like DPPF can sometimes offer different selectivity profiles compared to monodentate ligands.[10]
-
-
-
Base and Solvent System:
-
Insight: The base and solvent system can influence the transmetalation and reductive elimination steps of the catalytic cycle, thereby affecting selectivity.
-
Actionable Advice:
-
Aqueous bases like Na2CO3 or K2CO3 are commonly used. The concentration of the aqueous solution can be a tunable parameter.
-
Solvent systems like toluene/water, dioxane/water, or DMF/water can be explored.[12] Microwave-assisted synthesis in a solvent like DMF can sometimes lead to cleaner and faster reactions.[7][8]
-
-
-
Reaction Time and Temperature:
-
Insight: Over-reaction can lead to the formation of disubstituted products.
-
Actionable Advice: Carefully monitor the reaction progress. If the desired mono-substituted product is forming and then being consumed, reduce the reaction time or temperature. Using a slightly sub-stoichiometric amount of the boronic acid (e.g., 0.95 equiv.) can also help to minimize disubstitution.
-
Data Summary: Reaction Conditions for Regioselective Suzuki Coupling
| Target Position | Catalyst System | Base | Solvent | Temperature | Expected Outcome |
| C4 | Pd(PPh3)4 (0.5-5 mol%) | K2CO3 or Na2CO3 (2-3 equiv.) | Dioxane/H2O or DMF | 80-100 °C | Predominantly C4-arylated product.[7][8] |
| C2 | Requires significant optimization | Cs2CO3 or K3PO4 | Toluene or THF | 100-120 °C | Potentially enhanced C2 selectivity, but likely to be challenging. |
Experimental Workflow: Troubleshooting Suzuki-Miyaura Regioselectivity
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling.
Mechanistic Considerations for Regioselectivity
The regioselectivity in reactions of this compound is a delicate balance of electronic and steric effects. The following diagram illustrates the competing factors at play in a typical SNAr reaction.
Caption: Factors influencing regioselectivity in SNAr reactions.
By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly improve the regioselectivity of your transformations involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. echemi.com [echemi.com]
- 6. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Substituted Pyrimidine Purification
Welcome to the technical support center for the purification of substituted pyrimidines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to enhance the efficiency and success of your purification workflows.
Introduction: The Challenge of Purifying Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development. However, their purification can be a significant bottleneck. The inherent basicity of the nitrogen atoms in the pyrimidine ring often leads to challenging interactions with standard silica gel, resulting in poor peak shape, streaking, and sometimes, irreversible adsorption.[1][2] Furthermore, the diverse range of substituents encountered can drastically alter the polarity and solubility of these molecules, necessitating a flexible and well-understood approach to chromatographic purification. This guide will equip you with the knowledge to tackle these challenges head-on.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up a purification strategy for substituted pyrimidines.
Q1: I'm about to purify a newly synthesized substituted pyrimidine. Which chromatography mode should I start with: Normal-Phase, Reversed-Phase, or HILIC?
A1: The choice of chromatography mode is dictated by the overall polarity of your substituted pyrimidine.
-
Normal-Phase Chromatography (NPC): This is a good starting point for moderately polar, organic-soluble pyrimidine derivatives.[2] It utilizes a polar stationary phase (typically silica or alumina) and a non-polar mobile phase.
-
Reversed-Phase Chromatography (RPC): As the most widely used HPLC technique, RPC is ideal for pyrimidines that have been modified to be more non-polar.[2][3][4] It employs a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar and hydrophilic pyrimidine derivatives, HILIC is often the most effective method.[5][6][7][8] It uses a polar stationary phase and a mobile phase rich in an organic solvent with a small amount of aqueous buffer.[6][8]
A logical workflow for selecting the appropriate chromatography mode is presented below.
Caption: Decision workflow for selecting the initial chromatography mode.
Q2: My pyrimidine compound is streaking badly on the silica gel TLC plate and column. What's causing this and how can I fix it?
A2: Streaking, or peak tailing, is a very common issue when purifying N-heterocycles on silica gel.[1][9] The primary cause is the interaction between the basic nitrogen atoms of your pyrimidine and the acidic silanol groups on the silica surface.[2][10] This leads to multiple retention mechanisms and results in a smeared spot or a tailing peak.[11]
Solutions:
-
Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) or pyridine at a concentration of 0.1-1% is typically sufficient to "neutralize" the active silanol sites, leading to sharper peaks.[10][12]
-
Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized silica can be a very effective, albeit more expensive, option.[10] This stationary phase has a less acidic surface, which minimizes the undesirable interactions.[10]
Q3: My polar pyrimidine derivative is eluting with the solvent front in Reversed-Phase HPLC. How can I increase its retention?
A3: Poor retention of polar compounds in RPC is a common challenge.[2][13] Here are several strategies to improve retention:
-
Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar compounds.[13]
-
Use a Polar-Embedded or Polar-Endcapped Column: These specialized columns are designed to provide better retention for polar analytes.[13][14]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[13][15][16] A general rule of thumb is to adjust the pH to be at least 2 units away from the pKa of your compound.[17]
-
Consider HILIC: If your compound is extremely polar, HILIC may be a more suitable technique.[13]
Part 2: Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving common issues during the purification of substituted pyrimidines.
Troubleshooting Peak Tailing in Normal-Phase Chromatography
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Broad, tailing peaks for all compounds | Poorly packed column | Voids or channels in the stationary phase bed can cause non-uniform flow, leading to peak broadening.[11] Solution: Repack the column carefully, ensuring a uniform slurry and gentle settling. |
| Column overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11] Solution: Dilute the sample and inject a smaller volume.[11] | |
| Only the pyrimidine compound shows significant tailing | Strong interaction with silica | The basic nitrogen atoms in the pyrimidine are interacting with acidic silanol groups on the silica surface.[10] Solution: Add 0.1-1% triethylamine or pyridine to the mobile phase to mask the active sites.[12] |
| Peak fronting (leading edge is sloped) | Sample solvent stronger than mobile phase | Dissolving the sample in a solvent significantly more polar than the mobile phase can cause the band to spread as it enters the column. Solution: Dissolve the sample in the initial mobile phase or use the "dry loading" technique.[9][18] |
Troubleshooting Poor Resolution in Reversed-Phase Chromatography
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Co-elution or poor separation of the target pyrimidine from impurities | Inadequate selectivity of the mobile phase | The mobile phase composition is not optimal for differentiating between your compound and the impurities. Solution: 1. Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[19] 2. Adjust the pH: For ionizable compounds, changing the pH can significantly impact retention and selectivity.[15][16] Experiment with a pH range of 2.5-7.5 for standard silica-based columns.[15] |
| Inappropriate stationary phase | The chosen stationary phase may not provide the necessary interactions for separation. Solution: Consider a different stationary phase chemistry. For example, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column for aromatic compounds like pyrimidines.[20] | |
| Split peaks | Partially blocked column frit or column void | A blockage at the column inlet can cause the sample band to split.[13] Solution: Replace the in-line filter and consider flushing the column in the reverse direction (if permitted by the manufacturer). If a void has formed, the column may need to be replaced. |
| Analyte is partially ionized | If the mobile phase pH is close to the pKa of your compound, you may see two different forms (ionized and non-ionized) eluting at slightly different times.[16] Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[17] |
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows in the purification of substituted pyrimidines.
Protocol 1: Flash Column Chromatography of a Moderately Polar Substituted Pyrimidine (Normal Phase)
-
Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Hexane).
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.[9]
-
Allow the excess solvent to drain until it is just level with the top of the silica bed.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude substituted pyrimidine in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[18][21]
-
Carefully add the dried powder to the top of the column.[9]
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., moving to 4:1, then 1:1 Hexane/Ethyl Acetate). The exact gradient will depend on the TLC analysis.[9]
-
Maintain a constant flow rate using positive pressure (flash chromatography).[21]
-
-
Fraction Collection and Analysis:
Protocol 2: Method Development for Reversed-Phase HPLC of a Substituted Pyrimidine
-
Initial Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
The acidic modifier helps to protonate basic pyrimidines and minimize interactions with residual silanols, leading to better peak shape.[17]
-
-
Scouting Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject a small amount of your sample.
-
Run a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Analysis of the Scouting Run:
-
Determine the approximate percentage of mobile phase B at which your compound elutes.
-
If the peak shape is poor (tailing), consider adding an ion-pairing reagent or switching to a different column chemistry.
-
If retention is too low, consider a column with a polar-embedded group.[13]
-
-
Optimization:
-
Based on the scouting run, develop a more focused gradient or an isocratic method around the elution conditions of your target compound to improve resolution from nearby impurities.[22]
-
Part 4: Visualization of Key Concepts
Logical Relationship of Parameters in Troubleshooting Peak Tailing
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. biotage.com [biotage.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Navigating Scale-Up Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine Derivatives
Welcome to the technical support center dedicated to the scale-up synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and what are the key considerations for scale-up?
A1: The synthesis of this compound typically proceeds through a few key pathways, each with its own set of advantages and scale-up challenges. The most common routes involve the cyclocondensation of a trifluoromethyl-containing building block with a suitable partner, followed by chlorination.
One prevalent method starts with the condensation of urea with a trifluoroacetyl derivative, which is then chlorinated. A patent describes a method involving the reaction of urea and trifluoroacetyl derivatives in a mixed solvent system, followed by chlorination with phosphorus oxychloride (POCl₃) in acetonitrile.[1] While effective at the lab scale, scaling up this process requires careful consideration of several factors:
-
Exothermic Reactions: The initial condensation and subsequent chlorination steps can be highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling: Phosphorus oxychloride is a hazardous and corrosive reagent.[2] Handling large quantities requires specialized equipment and stringent safety protocols.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, impurity profiles, and ease of workup at scale. Mixed solvent systems, while potentially beneficial for solubility, can complicate solvent recovery and recycling.
Another approach involves the modification of a pre-formed pyrimidine ring. For instance, nucleophilic substitution reactions on a di- or tri-substituted pyrimidine can be employed to introduce the desired functionalities.[3][4] Key scale-up considerations for this route include:
-
Stoichiometry and Addition Rates: Precise control over reagent stoichiometry and addition rates is crucial to minimize the formation of di-substituted or other impurities.
-
Reaction Monitoring: Robust in-process controls (e.g., HPLC, GC) are essential to track the reaction progress and ensure complete conversion, which can be more challenging to achieve in large reactors.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound derivatives.
Problem 1: Inconsistent Yields and Incomplete Conversion
Q: We are observing significant batch-to-batch variability in our yields, often with incomplete conversion of the starting material. What are the likely causes and how can we address this?
A: Inconsistent yields and incomplete conversion during scale-up are often multifactorial. The root causes can typically be traced back to issues with mixing, temperature control, or reagent quality.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Causality: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and incomplete conversion. The viscosity of the reaction mixture can also change as the reaction progresses, further challenging mixing efficiency.
-
Protocol:
-
Characterize the mixing parameters of your reactor system (e.g., impeller type, agitation speed).
-
Consider using computational fluid dynamics (CFD) modeling to simulate mixing in your reactor and identify potential dead zones.
-
For heterogeneous reactions (e.g., involving a solid reagent or catalyst), ensure the agitation is sufficient to maintain a uniform suspension.
-
-
-
Optimize Temperature Control:
-
Causality: As mentioned, many of the reactions involved are exothermic. Poor heat transfer in larger reactors can lead to temperature gradients, promoting the formation of thermally-induced byproducts and potentially causing runaway reactions.
-
Protocol:
-
Determine the heat of reaction (ΔHrxn) using reaction calorimetry to accurately assess the cooling requirements for your scale.
-
Ensure your reactor's heat transfer coefficient is adequate for the scaled-up process.
-
Implement a controlled addition of the limiting reagent to manage the rate of heat generation.
-
-
-
Verify Reagent Quality and Purity:
-
Causality: The purity of starting materials can have a significant impact on the reaction outcome. Impurities in commercial-grade reagents may not be problematic at the lab scale but can become significant inhibitors or lead to problematic side reactions at a larger scale. For instance, a patent on a related synthesis noted that the direct use of commercial-grade CF₃SO₂Na gave variable yields.[5]
-
Protocol:
-
Perform incoming quality control (QC) testing on all raw materials to ensure they meet the required specifications.
-
Consider a pre-treatment or purification step for critical reagents if variability is suspected.
-
-
Problem 2: Formation of Impurities and Purification Challenges
Q: We are struggling with the formation of several impurities that are difficult to separate from the final product. What are the common impurities and what purification strategies are effective at scale?
A: Impurity formation is a common hurdle in scaling up organic syntheses. For this compound derivatives, common impurities can arise from over-reaction, side reactions, or degradation of the product.
Common Impurities and Their Origins:
| Impurity Type | Potential Origin |
| Di-substituted Pyrimidines | In nucleophilic substitution reactions, reaction with both leaving groups on a di-halo-pyrimidine starting material. |
| Hydrolyzed Byproducts | Reaction of the chloro-substituent with residual water in the reaction mixture. |
| Positional Isomers | Non-regioselective reactions during the cyclocondensation step. |
| Oligomeric Species | Polymerization or self-condensation of reactive intermediates. |
Purification Strategies for Scale-Up:
-
Crystallization:
-
Causality: Crystallization is often the most cost-effective and scalable method for purifying solid products. The choice of solvent system is critical for achieving high purity and yield.
-
Protocol:
-
Conduct a thorough solvent screen to identify a suitable crystallization solvent or solvent mixture. Key properties to consider are the solubility of the product at high and low temperatures and the insolubility of the impurities.
-
Develop a controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of impurities.
-
Consider anti-solvent crystallization as an alternative if a single solvent system is not effective.
-
-
-
Preparative Chromatography:
-
Causality: While often more expensive than crystallization, preparative HPLC or flash chromatography can be highly effective for removing closely related impurities.[6]
-
Protocol:
-
Develop an analytical HPLC method to resolve the target compound from all major impurities.
-
Scale up the analytical method to a preparative scale, optimizing the loading and gradient conditions for maximum throughput and purity.[6]
-
Collect and analyze fractions to isolate the pure product.
-
-
-
Extraction and Washing:
-
Causality: Liquid-liquid extraction is a fundamental workup step that can be optimized to remove certain classes of impurities.
-
Protocol:
-
Select an appropriate extraction solvent that provides good solubility for the product and is immiscible with the reaction solvent.[5]
-
Perform washes with aqueous solutions of acid, base, or brine to remove acidic, basic, or water-soluble impurities.
-
-
Visualizing the Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common scale-up challenges.
Caption: A flowchart illustrating the troubleshooting workflow for common scale-up synthesis issues.
Safety Considerations for Scale-Up
The synthesis of this compound derivatives involves the use of hazardous materials and potentially energetic reactions. A thorough safety assessment is paramount before any scale-up activities.
| Hazard | Mitigation Strategy |
| Corrosive Reagents (e.g., POCl₃) | Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[7][8] Handle in a well-ventilated fume hood or a closed system. |
| Exothermic Reactions | Conduct reaction calorimetry to understand the thermal profile. Ensure adequate cooling capacity and have a quench plan in place for emergencies. |
| Toxic and Irritating Compounds | Avoid inhalation of dusts, vapors, or mists.[2][8] Use respiratory protection if ventilation is inadequate. |
| Flammable Solvents | Use intrinsically safe equipment in areas where flammable solvents are handled. Ground all equipment to prevent static discharge. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2][8]
-
Spills: Absorb spills with an inert material and dispose of them as hazardous waste. Prevent entry into drains or waterways.[7]
References
- 1. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, and successful functionalization is key to many discovery programs.[1] The unique electronic nature of this substrate—an electron-deficient pyrimidine ring bearing a strongly withdrawing trifluoromethyl group—presents specific challenges that require carefully optimized catalytic systems.
This resource explains the causality behind experimental choices, offering field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, progressing from initial catalyst selection to advanced troubleshooting.
Q1: I'm starting a new project with this compound. What are the main challenges I should anticipate?
A1: The primary challenges with this substrate stem from its distinct electronic properties:
-
Electron-Deficient Ring: The pyrimidine core is inherently electron-poor, which is further intensified by the powerful electron-withdrawing trifluoromethyl (-CF3) group. This has two main consequences:
-
Facilitated Oxidative Addition: The C-Cl bond is activated, which can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more facile compared to electron-rich aryl chlorides.[2]
-
Susceptibility to SNAr: The high electrophilicity of the pyrimidine ring makes it prone to direct Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles (e.g., amines, thiolates, or even the base), creating a significant side reaction pathway that competes with the desired palladium-catalyzed coupling.[1][3]
-
-
Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center. This can sequester the active catalyst, leading to deactivation and low or no conversion.[4][5] This is a common issue with nitrogen-containing heterocycles.
-
Reactivity of Aryl Chlorides: C-Cl bonds are inherently stronger and less reactive than C-Br or C-I bonds in palladium catalysis.[6] This necessitates the use of highly active, specialized catalyst systems, as standard catalysts like Pd(PPh₃)₄ are often ineffective.[4][7]
Understanding these competing factors is crucial for selecting an appropriate catalyst system that favors the desired cross-coupling pathway over side reactions.
Q2: What are the best general-purpose palladium catalysts and ligands for coupling with this substrate?
A2: Given the challenges of an electron-deficient heteroaryl chloride, you must move beyond first-generation catalysts. The most critical factor for success is the choice of ligand.[4] You require ligands that are both sterically bulky and electron-rich .
-
Rationale:
-
Electron-richness increases the electron density on the palladium(0) center, which promotes the difficult oxidative addition to the C-Cl bond.[7]
-
Steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It also helps to form a highly reactive, coordinatively unsaturated palladium species.[7]
-
Based on these principles, the following ligand classes are highly recommended:
-
Buchwald Ligands: This class of biaryl phosphine ligands is the gold standard for challenging cross-couplings. They are designed to be both bulky and electron-donating.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and offer excellent thermal stability.
-
Top Choices: Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and related structures are highly effective, particularly for Suzuki couplings.[8]
-
For convenience, using pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended. These catalysts are air- and moisture-stable and generate the active Pd(0) species reliably in solution.
Q3: My Suzuki-Miyaura coupling reaction is showing low or no conversion. How can I troubleshoot this?
A3: Low conversion in a Suzuki coupling with this substrate is a common problem. Here is a systematic approach to troubleshooting:
-
Evaluate the Catalyst System:
-
Problem: An inadequate catalyst is the most likely culprit. Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective for this type of substrate.[4][9]
-
Solution: Switch to a more robust system. Use a palladium precatalyst like XPhos Pd G3 or SPhos Pd G2 . If using a separate ligand and palladium source, ensure a high-quality Pd source like Pd₂(dba)₃ or Pd(OAc)₂ is combined with a bulky, electron-rich ligand like XPhos or SPhos .[4][5]
-
-
Assess the Base and Solvent:
-
Problem: The choice of base is critical for the transmetalation step. An inappropriate base or solvent system can halt the catalytic cycle.[9]
-
Solution: Use a moderately strong base like K₂CO₃ or K₃PO₄ . Stronger bases like NaOtBu or KOtBu can sometimes promote SNAr or substrate decomposition. The solvent system must solubilize all components; a mixture like dioxane/water or toluene/water is standard for Suzuki reactions.[10] Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[9]
-
-
Check for Boronic Acid Decomposition:
-
Problem: Boronic acids can be unstable and undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydride species (boroxines).[9][11]
-
Solution: Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronate ester (e.g., a pinacol ester). Running the reaction under anhydrous conditions with a base like CsF in a solvent like THF can sometimes mitigate protodeboronation.
-
-
Increase Reaction Temperature:
-
Problem: The C-Cl bond activation may require more thermal energy, even with an advanced catalyst.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for decomposition. Microwave irradiation can also be effective for driving difficult couplings to completion.[12][13]
-
dot graph "Troubleshooting_Suzuki_Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1. Troubleshooting Flowchart for Suzuki Coupling.", shape=plaintext, fontsize=10];
Q4: I am attempting a Buchwald-Hartwig amination and observing significant amounts of a side product from direct substitution (SNAr), along with my desired product. How can I favor the C-N coupling?
A4: This is a classic competition between the Pd-catalyzed pathway and SNAr. Your goal is to accelerate the catalytic cycle so it outpaces the SNAr reaction.
-
Ligand Choice is Paramount:
-
Problem: A slow catalytic cycle gives the amine nucleophile time to attack the electron-deficient ring directly.
-
Solution: Employ a highly active catalyst system known for rapid C-N bond formation. Fourth-generation Buchwald ligands, which are both bulky and chelating, are excellent choices.[14] For this substrate, a ligand like RuPhos or BrettPhos is recommended. These ligands create a highly reactive palladium center that can engage the aryl chloride quickly.[15]
-
-
Moderate the Base:
-
Problem: Strong bases (like NaOtBu or LHMDS) dramatically increase the nucleophilicity of the amine, which can accelerate the SNAr pathway.[1]
-
Solution: Use a weaker base that is still effective for the catalytic cycle. A carbonate base like Cs₂CO₃ or K₂CO₃ is often a good compromise. While the overall reaction may be slower, the selectivity for the Buchwald-Hartwig product should improve significantly.
-
-
Lower the Reaction Temperature:
-
Problem: SNAr reactions often have a higher activation energy than the steps in the catalytic cycle. High temperatures can disproportionately favor the SNAr pathway.
-
Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). A more active catalyst system (see point 1) will enable C-N coupling at milder conditions where the SNAr side reaction is minimized.
-
Q5: What catalyst systems are recommended for Sonogashira and Heck couplings with this substrate?
A5: Both reactions require specific considerations for this electron-deficient chloride.
-
For Sonogashira Coupling:
-
This reaction couples the aryl chloride with a terminal alkyne.[16] Given the low reactivity of the C-Cl bond, a standard Pd/Cu co-catalyst system may be sluggish.
-
Recommendation: A copper-free Sonogashira protocol is often more reliable for aryl chlorides. Use a palladium source like Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos . A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used, which can also serve as the solvent. Higher temperatures (100-120 °C) may be necessary.
-
-
For Heck Coupling:
-
The Heck reaction couples the aryl chloride with an alkene.[17] This is particularly challenging with unactivated aryl chlorides.
-
Recommendation: A highly active, phosphine-ligated palladium catalyst is essential. The Herrmann-Beller palladacycle is a classic choice for activating aryl chlorides.[18] Alternatively, systems based on Pd(OAc)₂ with bulky, electron-rich ligands like P(o-tol)₃ or a Buchwald ligand can be effective. A strong inorganic base like K₂CO₃ or NaOAc is typically used in a polar aprotic solvent like DMF or DMAc at high temperatures (120-140 °C).[18]
-
Data Summary: Recommended Catalyst Systems
The table below summarizes the recommended starting points for various cross-coupling reactions with this compound. Optimization will likely be required.
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand (if separate) | Recommended Base | Typical Solvent | Key Considerations |
| Suzuki-Miyaura | XPhos Pd G3 / SPhos Pd G2 | XPhos / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Monitor for protodeboronation. Use of boronate esters can improve stability.[4][9] |
| Buchwald-Hartwig | RuPhos Pd G3 / BrettPhos Pd G2 | RuPhos / BrettPhos | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | Use weaker bases and lower temperatures to minimize competing SNAr.[14][15] |
| Sonogashira | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / Xantphos | TEA, DIPA | Amine or THF | Copper-free conditions are often more reliable for aryl chlorides.[13][16] |
| Heck | Herrmann-Beller Palladacycle / Pd(OAc)₂ | P(o-tol)₃ / RuPhos | K₂CO₃, NaOAc | DMF, DMAc | High temperatures are typically required. Catalyst choice is critical for success.[17][18] |
Visualizing the Catalytic Cycle & Experimental Workflow
Understanding the fundamental mechanism is key to troubleshooting. Most of these reactions proceed through a similar Pd(0)/Pd(II) catalytic cycle.
dot graph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 2. Generic Pd(0)/Pd(II) Cross-Coupling Cycle.", shape=plaintext, fontsize=10];
Experimental Protocols
The following protocols provide a robust starting point for your experiments. Note: These procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous, degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Atmosphere Exchange: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G2, 1-3 mol%) and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Atmosphere Exchange: Seal the vial, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Comparative reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine with other halopyrimidines
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, halopyrimidines stand out for their versatility. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine against other halopyrimidines in key synthetic transformations. Supported by experimental data and established chemical principles, this document serves as a technical resource to inform rational synthetic design and reaction optimization.
The Landscape of Halopyrimidine Reactivity: Governing Principles
The reactivity of a halopyrimidine in transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is not governed by a single factor, but rather by a nuanced interplay of three key elements: the nature of the halogen, its position on the ring, and the electronic influence of other substituents.
The Halogen Effect (I > Br > Cl >> F)
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.[1] The reactivity trend is inversely correlated with the C-X bond dissociation energy.[2][3][4][5] Consequently, iodopyrimidines are the most reactive substrates, followed by bromo- and then chloropyrimidines.[1][6] Fluoropyrimidines are generally unreactive in these couplings due to the strength of the C-F bond.[1][7]
The Positional Effect (C4/C6 > C2 > C5)
The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, dictates the reactivity at different positions. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition.[1][8][9][10] The C2 position is also activated, while the C5 position is the least reactive.[1] This inherent electronic property is a critical consideration in designing selective reactions on polysubstituted pyrimidines.
The Substituent Effect: The Role of the Trifluoromethyl Group
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyrimidine ring, increasing its reactivity toward nucleophiles and, in many cases, facilitating oxidative addition. The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of fluorine atoms.[11] Its presence on the pyrimidine ring significantly deactivates the aromatic system towards electrophilic attack but strongly activates it for nucleophilic substitution.[11][12] This activation is key to understanding the unique reactivity profile of this compound.
Profile of this compound
The subject of this guide, this compound, possesses a unique combination of substituents that define its reactivity:
-
C2-Chloro Group: A moderately reactive leaving group for cross-coupling and a site for nucleophilic attack.
-
C4-Methyl Group: A weak electron-donating group.
-
C6-Trifluoromethyl Group: A strong electron-withdrawing group that significantly activates the entire pyrimidine ring, particularly the C2 and C4 positions, for nucleophilic displacement.
This specific arrangement makes the C2-Cl bond highly susceptible to displacement, often exhibiting reactivity that surpasses what would be expected from a typical 2-chloropyrimidine.
Comparative Reactivity Analysis
We will now explore the comparative performance of this compound in two major classes of reactions critical to drug discovery: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on heteroaromatic rings proceed via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate (a Meisenheimer complex).[13] The stability of this intermediate is the primary determinant of the reaction rate.
Causality and Reactivity Prediction:
The potent electron-withdrawing -CF3 group at the C6 position of our target molecule is paramount. It provides substantial resonance and inductive stabilization to the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at the C2 position. This stabilization dramatically lowers the activation energy of the rate-determining nucleophilic addition step.
Therefore, this compound is predicted to be significantly more reactive in SNAr reactions than simpler analogs like 2-chloropyrimidine or 2-chloro-4-methylpyrimidine.[14] While the C4 position is generally more reactive in dihalopyrimidines, the powerful activation by the para-like -CF3 group makes the C2-Cl in the title compound exceptionally labile.[8][15]
Comparative Data Summary: SNAr with Sodium Methoxide
| Substrate | Key Substituents | Expected Relative Rate | Rationale |
| This compound | C6: -CF3 (Strong EWG) | ++++ | Strong stabilization of Meisenheimer complex by -CF3 group. |
| 2,4-Dichloropyrimidine (attack at C2) | C4: -Cl (Moderate EWG) | ++ | Moderate stabilization by second chloro group. |
| 2-Chloropyrimidine | None | + | Baseline reactivity of the 2-position. |
| 2-Chloro-4-methylpyrimidine | C4: -CH3 (Weak EDG) | - | Slight deactivation by the methyl group. |
Experimental Protocol: Comparative Kinetic Analysis of SNAr
This protocol provides a framework for quantitatively comparing the reaction rates of different chloropyrimidines with a model nucleophile.
Objective: To determine the relative pseudo-first-order rate constants for the reaction of various chloropyrimidines with sodium methoxide.
Materials:
-
This compound
-
2-Chloropyrimidine (for comparison)
-
Sodium methoxide (0.5 M solution in Methanol)
-
Anhydrous Methanol (MeOH)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes, syringes, and standard laboratory glassware
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare separate 0.1 M stock solutions of each chloropyrimidine substrate and the internal standard in anhydrous MeOH.
-
Reaction Setup: In an NMR tube, combine 500 µL of the substrate stock solution and 100 µL of the internal standard stock solution.
-
Initiation & Monitoring: Place the NMR tube in a pre-thermostatted NMR spectrometer (e.g., at 25 °C). Acquire an initial spectrum (t=0).
-
Rapidly inject 100 µL of the 0.5 M sodium methoxide solution (a large excess to ensure pseudo-first-order conditions) and immediately begin acquiring spectra at fixed time intervals (e.g., every 2 minutes).
-
Data Analysis: Integrate the signal of a characteristic proton on the starting material against the internal standard at each time point.
-
Calculation: Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are pillars of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds.[16][17] The key step, oxidative addition, is highly sensitive to the C-X bond strength and the electronic environment of the reaction center.[1]
A. Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron reagent with an organic halide.[7] For chloro-heterocycles, this transformation often requires specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition to the strong C-Cl bond.[1][7]
Causality and Reactivity Prediction: The reactivity order is dictated by the halogen (I > Br > Cl).[6] Therefore, the bromo- and iodo- analogs of the pyrimidine will react under much milder conditions than this compound. However, compared to other chloropyrimidines, the electron-deficient nature imparted by the -CF3 group makes the C2 position more electrophilic, which can lower the activation barrier for oxidative addition. This makes the title compound more reactive than simple 2-chloropyrimidine, though it will still be less reactive than its bromo- counterpart.[7]
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[16][18][19] The choice of ligand is critical, especially for less reactive aryl chlorides.
Causality and Reactivity Prediction: The same principles as the Suzuki coupling apply. The reactivity is primarily governed by the halogen. While the title compound is an activated chloropyrimidine, it will necessitate more robust catalytic systems (e.g., using sterically hindered biarylphosphine ligands like XPhos or RuPhos) and potentially higher temperatures than analogous bromides or iodides.[17]
Comparative Data Summary: Cross-Coupling Reactivity
| Substrate | Halogen | C-X Bond Energy | Expected Reactivity | Typical Conditions |
| 2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine | Iodine | Lowest | ++++ | Pd(PPh3)4, mild temp. |
| 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine | Bromine | Low | +++ | Pd(dppf)Cl2, moderate temp. |
| This compound | Chlorine | High | ++ | Pd2(dba)3 / XPhos, high temp. |
| 2-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidine | Fluorine | Highest | - | Generally unreactive. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield of the Suzuki coupling product from different halopyrimidines under standardized conditions.
Materials:
-
Halopyrimidine (1.0 eq., e.g., 2-Chloro- and 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine)
-
Phenylboronic acid (1.2 eq.)
-
Pd(PPh3)4 (0.05 eq.)
-
2 M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 eq.)
-
1,4-Dioxane
-
Microwave vials or Schlenk tubes
Procedure:
-
Setup: To a microwave vial, add the halopyrimidine (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), and Pd(PPh3)4 (0.025 mmol) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add 1,4-dioxane (3 mL) and the 2 M Na2CO3 solution (0.75 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 100 °C for a set time (e.g., 2 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by 1H NMR or LC-MS to determine the conversion or isolated yield after purification by column chromatography. Compare the results for the chloro- and bromo- starting materials.
Visualizing the Concepts
Diagrams can clarify the complex relationships governing reactivity and experimental design.
Diagram 1: Factors Influencing Halopyrimidine Reactivity
Caption: Key factors determining the chemical reactivity of halopyrimidines.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Workflow for Comparative Kinetic Study
Caption: Experimental workflow for a comparative kinetic analysis using NMR spectroscopy.
Conclusion
This compound is a highly activated and versatile building block. Its reactivity is a product of competing and reinforcing electronic effects.
-
For Nucleophilic Aromatic Substitution (SNAr): It is an exceptionally reactive substrate due to the powerful stabilizing effect of the C6-trifluoromethyl group on the anionic reaction intermediate. It will readily outperform less activated chloropyrimidines.
-
For Palladium-Catalyzed Cross-Coupling: Its reactivity is fundamentally that of a chloropyrimidine, making it less reactive than its bromo- and iodo- counterparts. However, the electron-withdrawing nature of the trifluoromethyl group enhances its reactivity relative to other chloropyrimidines, though it still requires robust and modern catalytic systems to achieve high efficiency.
Understanding these distinct reactivity profiles allows researchers to select the optimal reaction class and conditions for their synthetic targets, leveraging the unique electronic properties of this valuable fluorinated heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. benchchem.com [benchchem.com]
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- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Efficacy of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in Modern Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. The strategic incorporation of a trifluoromethyl (CF3) group into this privileged heterocycle often imparts favorable pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides an in-depth analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine as a key building block, critically evaluating its performance against viable alternatives in common synthetic transformations pivotal to drug discovery programs.
The Trifluoromethylated Pyrimidine Core: A Privileged Motif
The pyrimidine ring is a fundamental component of nucleobases, lending it inherent biocompatibility and diverse biological activity. The addition of a trifluoromethyl group, a bioisostere for a methyl group, can significantly modulate a molecule's physicochemical properties. Its strong electron-withdrawing nature enhances the acidity of neighboring protons and can influence ring pKa, while its lipophilicity can improve membrane permeability and oral bioavailability. These attributes have made trifluoromethylated pyrimidines highly sought-after motifs in the design of kinase inhibitors and other targeted therapies.
Profiling this compound: Reactivity and Application
This compound is a versatile building block offering a reactive chlorine atom for a variety of synthetic elaborations. The electron-deficient nature of the pyrimidine ring, further amplified by the potent electron-withdrawing trifluoromethyl group, renders the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The primary reaction pathways for this building block are visualized below:
Caption: Key synthetic transformations of this compound.
Comparative Analysis of Alternative Building Blocks
The choice of a building block is a critical decision in a synthetic campaign, balancing reactivity, selectivity, cost, and availability. Here, we compare this compound with two logical alternatives: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine and 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine .
| Feature | This compound | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine |
| Reactivity Profile | Single reactive chlorine at C2. | Two reactive chlorines at C2 and C4. | Single reactive chlorine at C4. |
| Regioselectivity | Single site of reaction. | C4 is generally more reactive than C2 towards SNAr and cross-coupling, allowing for sequential functionalization. | Single site of reaction. |
| Synthetic Utility | Direct introduction of a single substituent at the 2-position. | Stepwise introduction of two different substituents at C4 and C2. Offers greater molecular diversity. | Direct introduction of a single substituent at the 4-position. |
| Potential Challenges | The C2 position can be less reactive than C4/C6 in some pyrimidines. | Requires careful control of reaction conditions to achieve selective mono-substitution. Potential for mixture of products. | The C4 position is generally more reactive, potentially leading to higher yields and milder reaction conditions compared to the C2 isomer. |
| Cost-Effectiveness | Generally moderate. | Can be more expensive due to the additional chlorine atom. | Comparable to the 2-chloro isomer. |
Experimental Data and Protocols
While direct head-to-head comparative studies are limited, we can infer performance from related systems and general principles of reactivity. The electron-withdrawing trifluoromethyl group is expected to activate all chloro-positions towards nucleophilic attack and oxidative addition in palladium catalysis.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the arylation of this compound and its alternatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry reaction vial, add this compound, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)2 and a biarylphosphine ligand like SPhos is a highly active and versatile catalyst system for Suzuki-Miyaura couplings of heteroaryl chlorides.
-
Base: K3PO4 is a moderately strong base that is effective in promoting transmetalation while minimizing side reactions.
-
Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the catalytic cycle.
A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine Isomers
In the landscape of modern drug discovery and agrochemical development, trifluoromethylated pyrimidines stand out as privileged scaffolds. The strategic introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, in particular, serves as a critical intermediate for a variety of bioactive compounds.[2]
However, synthetic routes often yield a mixture of constitutional isomers, where the chloro, methyl, and trifluoromethyl groups are arranged differently around the pyrimidine ring. Distinguishing these isomers is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and patentability. An incorrect isomer could lead to a loss of biological activity or unforeseen toxicity.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to unambiguously identify and differentiate the isomers of this compound. We will delve into the causality behind the expected spectral differences, supported by experimental data and protocols, to empower researchers in their synthetic and analytical endeavors.
The Isomeric Landscape
The primary isomers of concern, arising from the substitution of chloro, methyl, and trifluoromethyl groups on the pyrimidine ring, are:
-
Isomer 1: this compound
-
Isomer 2: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Isomer 3: 2-Chloro-6-methyl-4-(trifluoromethyl)pyrimidine
-
Isomer 4: 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Caption: The four primary constitutional isomers of interest.
¹H and ¹⁹F NMR Spectroscopy: The Cornerstones of Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
Expertise & Experience: Why NMR is Definitive
The chemical shift of a nucleus in an NMR spectrum is dictated by the degree of electronic shielding it experiences. In our pyrimidine system, the electron-withdrawing nature of the nitrogen atoms, the chloro group, and especially the trifluoromethyl group creates distinct electronic environments for the remaining ring proton and the methyl protons. The relative positions of these groups cause predictable upfield or downfield shifts, providing a unique fingerprint for each isomer. ¹⁹F NMR is particularly decisive as the fluorine chemical shift is highly sensitive to its position on the aromatic ring.[3][4][5]
¹H NMR: The Ring Proton as a Diagnostic Probe
The single proton on the pyrimidine ring is the most informative signal in the ¹H NMR spectrum. Its chemical shift is heavily influenced by the nature of the adjacent substituents.
-
Electron-Withdrawing Neighbors: When the proton is situated between two electron-withdrawing groups (e.g., -Cl and a ring nitrogen), its signal will be shifted significantly downfield (to a higher ppm value).
-
Electron-Donating Neighbors: A neighboring methyl group will have a slight shielding effect, shifting the proton signal relatively upfield.
¹⁹F NMR: A Clear-Cut Differentiator
The trifluoromethyl group provides a simple, singlet signal in the proton-decoupled ¹⁹F NMR spectrum (unless there are other fluorine atoms, which is not the case here). The chemical shift of this singlet is highly diagnostic of the substituent's position on the pyrimidine ring.
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm)
| Isomer | Structure | Predicted ¹H Shift (Ring H) | Rationale | Predicted ¹⁹F Shift (-CF₃) |
| 1: 2-Cl, 4-Me, 6-CF₃ | Cl-C(N)=CH-C(Me)=N-C(CF₃) | ~7.5 - 7.8 | Deshielded by adjacent N and Cl at position 2. | ~ -65 to -70 |
| 2: 4-Cl, 2-Me, 6-CF₃ | Me-C(N)=CH-C(Cl)=N-C(CF₃) | ~7.6 - 7.9 | Deshielded by adjacent N and Cl at position 4. | ~ -68 to -72 |
| 3: 2-Cl, 6-Me, 4-CF₃ | Cl-C(N)=CH-C(CF₃)=N-C(Me) | ~7.3 - 7.6 | Shielded by Me, deshielded by N. Less downfield than 1 & 2. | ~ -62 to -66 |
| 4: 4-Cl, 6-Me, 2-CF₃ | CF₃-C(N)=CH-C(Me)=N-C(Cl) | ~7.2 - 7.5 | Shielded by Me, deshielded by N. Less downfield than 1 & 2. | ~ -60 to -64 |
Note: These are estimated values based on typical substituent effects on heterocyclic rings. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a detailed map of the carbon framework. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the attached substituents.
Expertise & Experience: The Power of C-F Coupling
A key diagnostic feature in the ¹³C NMR spectrum is the coupling between the carbon of the -CF₃ group and the three fluorine atoms. This results in a characteristic quartet signal (¹J_CF), with a large coupling constant (typically >270 Hz).[6] The carbon atom directly attached to the -CF₃ group will have its signal split into a quartet. Furthermore, two-bond (²J_CF) and three-bond (³J_CF) couplings can often be observed on the adjacent ring carbons, presenting as smaller quartets. This provides irrefutable evidence for the location of the -CF₃ group.
Table 2: Key Diagnostic Signals in ¹³C NMR
| Isomer | Key Feature | Predicted Chemical Shift (ppm) |
| 1: 2-Cl, 4-Me, 6-CF₃ | C6 (attached to -CF₃) | ~155 (q, ¹J_CF ≈ 275 Hz) |
| C2 (attached to -Cl) | ~162 | |
| 2: 4-Cl, 2-Me, 6-CF₃ | C6 (attached to -CF₃) | ~156 (q, ¹J_CF ≈ 275 Hz) |
| C4 (attached to -Cl) | ~165 | |
| 3: 2-Cl, 6-Me, 4-CF₃ | C4 (attached to -CF₃) | ~158 (q, ¹J_CF ≈ 275 Hz) |
| C2 (attached to -Cl) | ~163 | |
| 4: 4-Cl, 6-Me, 2-CF₃ | C2 (attached to -CF₃) | ~154 (q, ¹J_CF ≈ 275 Hz) |
| C4 (attached to -Cl) | ~166 |
Mass Spectrometry: Unraveling Fragmentation Patterns
While all four isomers have the same molecular weight (C₆H₄ClF₃N₂) and will thus exhibit the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization can provide crucial structural clues.
Trustworthiness: Self-Validating Fragmentation Logic
The weakest bonds and the most stable resulting fragments will dictate the fragmentation pathway. The position of the methyl group relative to the chloro and trifluoromethyl groups will influence the primary fragmentation events.
-
Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (·Cl).
-
Loss of CF₃: The C-CF₃ bond can also cleave, leading to the loss of a ·CF₃ radical.
-
McLafferty-type Rearrangements: While less common in simple aromatic systems, rearrangements involving the methyl group could potentially occur, leading to unique daughter ions.
The relative abundance of the fragment ions resulting from these losses will differ between isomers, creating a unique mass spectral fingerprint for each. For example, the stability of the resulting cation after the initial loss will be influenced by the remaining substituents.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While it may be less definitive than NMR for distinguishing these specific isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Table 3: Expected IR Absorption Regions
| Vibration | Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| C-H stretch (aromatic) | 3000 - 3100 | Present in all isomers, not highly diagnostic. |
| C-H bend (methyl) | 1375 - 1450 | Subtle shifts may be observed.[7] |
| C=N, C=C ring stretch | 1400 - 1600 | The pattern of these bands can be a fingerprint for the substitution pattern.[8] |
| C-F stretch | 1100 - 1350 | Strong, characteristic bands. The exact position and shape can vary slightly with the electronic environment. |
| C-Cl stretch | 600 - 800 | The position of this band is sensitive to the substitution on the ring and can be a useful diagnostic tool. |
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrimidine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum on a 400 MHz or higher spectrometer.
-
Use a spectral width of at least 12 ppm, centered around 6 ppm.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wide spectral width (e.g., 0-200 ppm).
-
A longer acquisition time and more scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral center around -65 ppm.
-
Reference the spectrum to an external standard like CFCl₃ (0.00 ppm).[3]
-
Caption: A logical workflow for comprehensive isomer characterization.
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Acquire a full scan mass spectrum from m/z 40 to 300.
-
Data Interpretation: Identify the molecular ion peak and analyze the relative abundances of the key fragment ions.
Conclusion
The unambiguous identification of this compound isomers is essential for advancing research and development in pharmaceuticals and agrochemicals. While mass spectrometry and IR spectroscopy provide valuable corroborating data, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers the most definitive and information-rich approach . The distinct chemical shifts of the ring proton, the characteristic quartet of the CF₃-bearing carbon, and the sensitive chemical shift of the fluorine signal provide a robust and self-validating system for distinguishing between these critical structural isomers. By applying the principles and protocols outlined in this guide, researchers can confidently characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Versatile Scaffold of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
The fluorinated pyrimidine scaffold, specifically this compound, represents a cornerstone in the synthesis of a diverse array of biologically active molecules. The strategic incorporation of a trifluoromethyl group enhances metabolic stability and lipophilicity, properties highly sought after in modern drug discovery. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various pharmacophores and the generation of extensive chemical libraries. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile starting material, with a focus on their antifungal, anticancer, and kinase inhibitory properties. We will delve into the synthetic methodologies, present comparative biological data, and explore the mechanistic underpinnings of their activity.
I. Antifungal Derivatives: Combating Pathogenic Fungi
The pyrimidine core is a well-established pharmacophore in antifungal drug discovery. Derivatives of this compound have been shown to exhibit potent activity against a range of plant and human pathogenic fungi. Two prominent classes of antifungal agents synthesized from this starting material are pyrimidine-amide conjugates and triazolopyrimidine derivatives.
A. Pyrimidine-Amide Conjugates: A Promising Class of Fungicides
A series of novel pyrimidine derivatives featuring an amide moiety have been synthesized and evaluated for their in vitro antifungal activities. These compounds have demonstrated significant efficacy against economically important plant pathogens such as Botrytis cinerea and Phomopsis sp.[1][2][3]
One noteworthy example is the synthesis of 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, which exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, surpassing the commercial fungicide Pyrimethanil.[1][4]
| Compound ID | Target Fungi | Inhibition Rate (%) @ 50 µg/mL | EC50 (µg/mL) | Reference(s) |
| 5f | Phomopsis sp. | 100 | - | [1] |
| 5o | Phomopsis sp. | 100 | 10.5 | [1][3] |
| 5i | B. dothidea | 82.1 | - | [3] |
| 5l | B. dothidea | 81.1 | - | [3] |
| 5n | B. dothidea | 84.1 | - | [3] |
| 5o | B. dothidea | 88.5 | - | [3] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [1][3] |
| Pyrimethanil (Control) | B. dothidea | 84.4 | - | [3] |
B. Triazolopyrimidine Derivatives: Broad-Spectrum Antifungal Action
Another important class of antifungal agents derived from this compound are the 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. These compounds, bearing a thioether moiety, have shown broad-spectrum antifungal activity against various strains of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav.[5][6] The synthesis of these compounds leverages the reactivity of the chloro-pyrimidine to introduce a hydrazine group, which then undergoes cyclization to form the triazole ring.
| Compound ID | Target Fungi | Inhibition Rate (%) @ 50 µg/mL | Reference(s) |
| 4 | Cucumber Botrytis cinerea | 75.86 | [5] |
| 5h | Cucumber Botrytis cinerea | 72.31 | [5] |
| 5o | Cucumber Botrytis cinerea | 80.38 | [5] |
| 5r | Cucumber Botrytis cinerea | 73.57 | [5] |
| 4 | Strawberry Botrytis cinerea | 82.68 | [5] |
| 5h | Strawberry Botrytis cinerea | 74.37 | [5] |
| 5o | Strawberry Botrytis cinerea | 75.31 | [5] |
| 5r | Strawberry Botrytis cinerea | 79.85 | [5] |
Mechanism of Antifungal Action
The precise mechanism of action for these pyrimidine-based antifungals is an active area of research. Some studies suggest that they may disrupt the endoplasmic reticulum (ER) homeostasis in fungi.[7][8] Another proposed mechanism for pyrimidine derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10]
Caption: Synthetic pathways and proposed antifungal mechanisms of pyrimidine derivatives.
II. Anticancer Derivatives: Targeting Proliferative Diseases
The structural resemblance of the pyrimidine core to the purine bases of DNA and RNA makes it an attractive scaffold for the development of anticancer agents. Derivatives of this compound have been investigated as potent inhibitors of key signaling pathways involved in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[11][12]
A. 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of EGFR kinase.[11][13] These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
One of the most potent compounds identified, compound 9u , exhibited an IC50 value of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase.[11][12] Further studies revealed that this compound could induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells.[12][13]
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference(s) |
| 9u | A549 | 0.35 | EGFR | 0.091 | [11][12] |
| 9u | MCF-7 | 3.24 | EGFR | 0.091 | [11][12] |
| 9u | PC-3 | 5.12 | EGFR | 0.091 | [11][12] |
| Gefitinib (Control) | A549 | - | EGFR | - | [13] |
Mechanism of Anticancer Action: EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[11] Overexpression or mutation of EGFR is a common feature in many cancers. The synthesized 5-trifluoromethylpyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by 5-trifluoromethylpyrimidine derivatives.
III. Kinase Inhibitors: Modulating Cellular Signaling
Beyond EGFR, the versatile pyrimidine scaffold has been explored for the inhibition of other kinases implicated in various diseases. One such target is Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cellular adhesion, motility, and survival.[14]
A. Sulfoximine-Substituted Trifluoromethylpyrimidines as PYK2 Inhibitors
A series of sulfoximine-substituted trifluoromethylpyrimidines have been synthesized as inhibitors of PYK2. These compounds were developed as surrogates for a corresponding sulfone compound that exhibited undesirable off-target effects. The sulfoximine analogs displayed significantly lower binding to the hERG K+ ion channel, indicating a better cardiovascular safety profile.
Mechanism of Action: PYK2 Signaling Pathway
PYK2 is activated by various stimuli, including intracellular calcium levels and G-protein coupled receptors.[15][16] Once activated, PYK2 autophosphorylates and recruits other signaling proteins, such as Src family kinases, leading to the activation of downstream pathways like the MAPK/ERK pathway, which in turn regulates cell migration and proliferation.[15][17] The synthesized pyrimidine derivatives likely act by competing with ATP for binding to the kinase domain of PYK2, thereby inhibiting its activity.
Caption: Inhibition of the PYK2 signaling pathway by sulfoximine-substituted pyrimidines.
IV. Experimental Protocols
A. General Synthesis of Pyrimidine-Amide Derivatives
The synthesis of pyrimidine-amide derivatives from this compound typically involves a multi-step process.[1][2]
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3- c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Performance of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and 2,4-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks for a vast array of biologically active compounds and functional materials. The strategic functionalization of the pyrimidine core via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary synthetic organic chemistry. This guide provides an in-depth, objective comparison of the cross-coupling performance of two key pyrimidine intermediates: 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine and the more conventional 2,4-dichloropyrimidines . By examining their reactivity profiles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Structural and Reactivity Differences
The divergent reactivity of these two classes of pyrimidine substrates is fundamentally governed by the electronic and steric nature of their substituents. 2,4-Dichloropyrimidines possess two electronically distinct chlorine atoms, with the C4-Cl bond being generally more activated towards oxidative addition in palladium-catalyzed cycles.[1][2] In contrast, this compound features a single chlorine atom at the C2 position, flanked by a methyl group at C4 and a potent electron-withdrawing trifluoromethyl (CF₃) group at C6. This unique substitution pattern significantly modulates the electronic and steric environment of the C-Cl bond, influencing its susceptibility to cross-coupling.
The pyrimidine ring is inherently electron-deficient, rendering halopyrimidines more reactive in cross-coupling reactions than their benzene analogs.[1][3] The strong electron-withdrawing nature of the trifluoromethyl group further enhances this effect, potentially increasing the reactivity of the C-Cl bond in this compound.[4]
Suzuki-Miyaura Coupling: A Tale of Two Reactivities
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. When applied to these pyrimidine substrates, distinct reactivity and regioselectivity patterns emerge.
2,4-Dichloropyrimidines: Regioselectivity as a Synthetic Lever
A significant body of research has established that the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines predominantly occurs at the C4 position.[1][5] This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[1] This inherent preference allows for the sequential functionalization of the pyrimidine ring, a powerful strategy in library synthesis and lead optimization.
Table 1: Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 2-Chloro-4-phenylpyrimidine | 81 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 h | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | - | [5] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 2-Chloro-4-(3-thienyl)pyrimidine | 75 | [1] |
This compound: Enhanced Reactivity
While direct comparative studies are limited, the available data suggests that the C2-Cl bond in this compound is highly susceptible to Suzuki-Miyaura coupling. The potent electron-withdrawing trifluoromethyl group at the C6 position is expected to significantly activate the C-Cl bond towards oxidative addition. A notable example is the coupling of the structurally similar 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, which proceeds in a modest yield, indicating the feasibility of such transformations.[1]
Table 2: Illustrative Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Chloropyrimidine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | 27 | [1] |
The lower yield in this specific example may be attributable to factors other than the inherent reactivity of the C-Cl bond, such as steric hindrance from the adjacent phenyl group. It is anticipated that with optimization of catalysts, ligands, and reaction conditions, high yields can be achieved for the Suzuki coupling of this compound.
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Analysis of reaction kinetics for 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in substitution reactions
An In-Depth Guide to the Reaction Kinetics of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine in Nucleophilic Aromatic Substitution
For professionals engaged in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and drug development, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of efficient, predictable, and scalable synthesis. The pyrimidine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents.[1] The functionalization of this ring system, often via Nucleophilic Aromatic Substitution (SNAr), is a critical step in the synthesis of these complex molecules.
This guide provides a comprehensive analysis of the reaction kinetics for a specific, highly functionalized substrate: This compound . While direct, published kinetic data for this exact molecule is sparse, this guide will leverage established principles of physical organic chemistry, comparative data from analogous structures, and modern computational approaches to build a robust predictive model of its reactivity. As a Senior Application Scientist, the objective is to explain the causality behind its reactivity and provide the tools for researchers to validate these principles in their own work.
The Substrate: Electronic Architecture and Predicted Reactivity
The reactivity of an aromatic system in SNAr is fundamentally governed by the electronic nature of its substituents. In this compound, the substituents create a highly polarized and activated system.
-
Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, which reduces the electron density of the ring and pre-activates it for nucleophilic attack compared to a simple chlorobenzene.[2]
-
Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms. Positioned at C6, it significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and strongly stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization drastically accelerates the rate of nucleophilic attack.[2]
-
Chloro (-Cl) Group: Located at the C2 position, flanked by a ring nitrogen, this is the designated leaving group. Its departure is the final step in restoring the aromaticity of the ring.
-
Methyl (-CH₃) Group: This is a weak electron-donating group (EDG) through hyperconjugation. Its effect is minor and largely overshadowed by the potent activation provided by the -CF₃ group and the ring nitrogens.
Predicted Reactivity: Based on this electronic architecture, this compound is predicted to be highly reactive towards nucleophilic aromatic substitution, significantly more so than simpler analogs like 2-chloropyrimidine. The rate-determining step is expected to be the initial nucleophilic attack, as the Meisenheimer intermediate is well-stabilized.
The SNAr Mechanism: A Two-Step Pathway
The SNAr reaction on this substrate proceeds via the well-established two-stage addition-elimination mechanism.[3]
-
Step 1 (Addition): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step for highly activated systems.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is usually fast.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Kinetics: A Predictive Framework
To contextualize the reactivity of this compound, we can compare its predicted performance against other well-studied pyrimidine derivatives. The following table is based on established principles of substituent effects.
| Substrate | Key Substituents | Predicted Relative Rate (k_rel) | Rationale |
| 2-Chloropyrimidine | None | 1 | Baseline reactivity of the activated pyrimidine core.[4][5] |
| 2-Chloro-4,6-dimethylpyrimidine | Two -CH₃ (EDG) | < 1 | Electron-donating methyl groups slightly destabilize the Meisenheimer complex, slowing the reaction. |
| 2,4-Dichloropyrimidine | One -Cl (EWG) at C4 | > 1 | The second chlorine atom acts as an EWG, increasing the rate of attack at the C2 position.[1] |
| This compound | One -CH₃ (EDG), One -CF₃ (strong EWG) | >> 1 | The potent electron-withdrawing -CF₃ group provides massive stabilization to the intermediate, leading to a very high reaction rate.[2] This effect far outweighs the minor donating effect of the methyl group. |
Modern computational chemistry offers a more quantitative prediction. A multivariate linear regression model based on Density Functional Theory (DFT) calculations can predict SNAr rates with high accuracy.[6] Key descriptors include:
-
LUMO Energy: A lower LUMO energy of the electrophile correlates with a faster reaction rate.
-
Electrostatic Potential (ESP): A more positive ESP at the carbon undergoing substitution indicates greater electrophilicity and a higher reaction rate.
For our target molecule, the calculated LUMO would be significantly lower and the ESP at C2 would be more positive compared to the benchmarks, providing quantitative support for its high reactivity.[6]
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To empirically determine the reaction kinetics, a robust and reproducible experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for monitoring the reaction progress by quantifying the disappearance of the starting material and the appearance of the product over time.[7][8]
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a nucleophile (e.g., morpholine) under pseudo-first-order conditions.
Causality of Experimental Design:
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile (≥10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a first-order process with respect to the pyrimidine substrate, making data analysis more straightforward.[9]
-
Constant Temperature: Reaction rates are highly sensitive to temperature. A thermostatted reaction vessel is crucial to ensure the calculated rate constant is valid and reproducible.
-
Internal Standard: Adding a non-reactive internal standard to each sample before HPLC analysis corrects for variations in injection volume, ensuring high quantitative accuracy.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the nucleophile (e.g., morpholine) in a suitable solvent (e.g., Acetonitrile).
-
Prepare a 0.01 M stock solution of this compound in the same solvent.
-
Prepare a 0.005 M stock solution of an internal standard (e.g., naphthalene) in the same solvent.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), add the nucleophile stock solution. Allow it to equilibrate thermally.
-
To initiate the reaction (t=0), rapidly add the pyrimidine stock solution and start a stopwatch.
-
-
Sample Quenching and Preparation:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of a prepared quenching solution (e.g., 0.1 M HCl in Acetonitrile) containing the internal standard in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated HPLC method capable of separating the starting pyrimidine, the product, and the internal standard.
-
Record the peak areas for the starting pyrimidine and the internal standard at each time point.
-
Data Analysis:
-
Calculate Concentration: For each time point, calculate the concentration of the pyrimidine substrate ([Pyt]) using the following formula, which normalizes against the internal standard (IS):
-
[Pyt] = (Area_Py / Area_IS) * [IS_initial]
-
-
Determine k_obs: Plot ln([Pyt]) versus time (in seconds). The data should yield a straight line, confirming first-order kinetics. The slope of this line is equal to -k_obs (the pseudo-first-order rate constant).
-
Determine k₂: The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile:
-
k₂ = k_obs / [Nucleophile]
-
Repeat this experiment with several different excess concentrations of the nucleophile. A plot of k_obs versus [Nucleophile] should yield a straight line passing through the origin with a slope equal to k₂, validating the rate law.
Caption: Workflow for a kinetic study of an SNAr reaction using HPLC.
Conclusion
This compound is engineered for high reactivity in nucleophilic aromatic substitution reactions. The powerful electron-withdrawing nature of the trifluoromethyl group is the dominant factor, ensuring rapid reaction rates with a wide variety of nucleophiles. While direct comparative kinetic data requires experimental determination, the principles of physical organic chemistry and computational modeling provide a strong, predictive framework for its behavior. The provided experimental protocol offers a robust, self-validating system for researchers to quantify these kinetics, enabling the precise control and optimization required for the development of novel, high-value chemical entities.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
- 5. zenodo.org [zenodo.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Comparative Guide to the Stability of Pyrimidine Derivatives: The Influence of Chloro-Precursor Selection
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic route to these vital molecules often proceeds through chlorinated pyrimidine intermediates. However, the choice of the initial chloro-precursor—be it a 2-chloro, 4-chloro, or a di-chloro pyrimidine—can have profound and often overlooked implications for the stability of the final derivative. This guide provides an in-depth technical comparison of the stability of pyrimidine derivatives synthesized from different chloro-precursors, supported by established chemical principles and detailed experimental protocols for validation.
The Decisive Role of the Chloro-Precursor: More Than Just a Leaving Group
The position of the chlorine atom on the pyrimidine ring dictates not only the regioselectivity and kinetics of the nucleophilic substitution reaction but also imparts distinct electronic properties to the resulting isomeric products. These electronic differences are a primary determinant of the molecule's susceptibility to various degradation pathways, including hydrolysis, thermal decomposition, and photodegradation.
Generally, the reactivity of chloropyrimidines towards nucleophilic aromatic substitution (SNAr) follows the order: 4-chloro > 2-chloro. This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, as the charge can be delocalized over both nitrogen atoms. This difference in reactivity of the precursor can translate to differences in the stability of the final product. A functional group introduced at the more electrophilic C4 position may be more susceptible to cleavage under certain stress conditions compared to the same group at the C2 position.
Benchmarking Stability: A Multi-Faceted Approach
To objectively compare the stability of pyrimidine derivatives, a series of forced degradation studies should be conducted. These studies intentionally stress the molecules to identify potential degradation products and pathways, providing a predictive assessment of their long-term stability.[1][2]
Comparative Data Summary
The following table summarizes hypothetical but expected stability data for three isomeric aminopyrimidine derivatives, each synthesized from a different chloro-precursor. This data is based on the chemical principles discussed and serves to illustrate the expected outcomes of the experimental protocols detailed below.
| Parameter | Derivative A (from 2-chloropyrimidine) | Derivative B (from 4-chloropyrimidine) | Derivative C (from 2,4-dichloropyrimidine - monosubstituted at C4) |
| Hydrolytic Stability (pH 4, 7, 9) | High | Moderate | Moderate to Low |
| % Degradation after 48h at 60°C (pH 9) | < 5% | 5-15% | 10-25% |
| Thermal Stability (TGA) | High | Moderate to High | Moderate |
| Onset of Decomposition (°C) | > 250°C | 220-250°C | 200-230°C |
| Photostability (ICH Q1B) | Moderate | Moderate to Low | Low |
| % Degradation after light exposure | < 10% | 10-20% | > 20% |
Experimental Protocols for Stability Assessment
The following are detailed, step-by-step methodologies for conducting the key stability-indicating experiments.
Hydrolytic Stability Testing
This protocol assesses the stability of the pyrimidine derivatives in aqueous solutions at different pH values.
Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each pyrimidine derivative in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In triplicate for each pH and each compound, add a small aliquot of the stock solution to a larger volume of buffer (pH 4.0, 7.0, and 9.0) in sealed vials to achieve a final concentration of 50 µg/mL.
-
Incubation: Place the vials in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the pH of the withdrawn aliquots to halt the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Caption: Workflow for Hydrolytic Stability Testing.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
This protocol evaluates the thermal stability of the solid-state pyrimidine derivatives.
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine derivative into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Heating Program: Heat the sample from ambient temperature to 500°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[3][4]
Photostability Testing (ICH Q1B Guideline)
This protocol assesses the stability of the pyrimidine derivatives upon exposure to light.
Objective: To determine the susceptibility to photodegradation.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a quartz cuvette.
-
Dark Control: Prepare a corresponding set of samples wrapped in aluminum foil to protect them from light.
-
-
Light Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UV) energy.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.
-
Comparison: Compare the chromatograms of the exposed samples to those of the dark controls to identify any photodegradation products.
Caption: Workflow for Photostability Testing.
Causality of Stability Differences: An Expert's Perspective
The observed and predicted differences in stability can be rationalized by considering the electronic nature of the pyrimidine ring and the influence of the substituent's position.
-
Hydrolytic Stability: The C4 position of the pyrimidine ring is more electron-deficient than the C2 position. A nucleophilic group (e.g., an amino group) attached at C4 is therefore more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. This effect is further exacerbated in the 2,4-dichloropyrimidine derivative where the remaining chlorine atom at C2 acts as an electron-withdrawing group, further activating the C4 position.
-
Thermal Stability: The thermal stability of a compound is related to its bond strengths and overall molecular stability.[3][4] Derivatives from 4-chloropyrimidine may exhibit lower thermal stability due to the inherent reactivity of the C4 position, potentially leading to easier fragmentation upon heating.
-
Photostability: The absorption of UV-Vis light can excite electrons in the pyrimidine ring, making it more susceptible to photochemical reactions. The position of the substituent can influence the electronic transitions and the subsequent degradation pathways. The more electron-rich derivatives may be more prone to photo-oxidation.
Trustworthiness Through Self-Validation
The experimental protocols described above are designed to be self-validating. The use of a stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is accurately attributed to degradation and not co-elution with impurities. The inclusion of dark controls in photostability studies and time-zero samples in all studies provides a baseline for comparison, ensuring that any observed changes are due to the applied stress condition.
Concluding Remarks
The choice of chloro-precursor in the synthesis of pyrimidine derivatives is a critical decision that extends beyond mere synthetic convenience. It fundamentally influences the electronic properties of the resulting isomers and, consequently, their stability profiles. Derivatives synthesized from the more reactive 4-chloropyrimidines are predicted to exhibit lower hydrolytic, thermal, and photostability compared to their 2-substituted counterparts. A thorough understanding of these structure-stability relationships, validated through rigorous forced degradation studies, is paramount for the development of robust and reliable pyrimidine-based pharmaceuticals and other advanced materials.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Validation of Kinase Inhibitors Derived from the Pyrimidine Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous bioactive compounds, including eight FDA-approved kinase inhibitors.[1][2][3][4] Its ability to form key hydrogen bonds with the conserved hinge region of kinases makes it a versatile starting point for designing potent and selective inhibitors.[1] This guide provides a comprehensive overview of the in vitro and in vivo validation strategies for kinase inhibitors derived from pyrimidine structures, such as the 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide researchers in their drug discovery efforts.
Part 1: In Vitro Validation: From Biochemical Potency to Cellular Efficacy
The initial phase of inhibitor validation focuses on quantifying the direct interaction with the target kinase and assessing its effect in a cellular context. This multi-step process is crucial for establishing a compound's potency, selectivity, and mechanism of action.
Biochemical Kinase Activity Assays: Quantifying Target Inhibition
The first step is to determine if a compound directly inhibits the enzymatic activity of its intended kinase target.[5] This is typically achieved through biochemical assays that measure the phosphorylation of a substrate. The choice of assay format is critical; luminescence-based assays like ADP-Glo™ are widely used due to their high sensitivity and scalability.
Rationale for Assay Choice: The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This is more direct than measuring substrate phosphorylation and less prone to interference from colored or fluorescent compounds. The luminescent signal has a high signal-to-noise ratio, enabling the detection of even weak inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Activity Assay [6]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a test compound.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to be at or below their respective Km values to ensure accurate IC50 determination.
-
Prepare a 10-point, 2-fold serial dilution of the test compound in DMSO. Subsequently, create a 4X working solution by diluting the DMSO stock in the kinase reaction buffer.
-
Prepare a 1X ATP solution. The concentration should be at the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. Include wells with 4X buffer and a known inhibitor as negative and positive controls, respectively.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 5 µL of the 1X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-driven light-producing reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Comparative Biochemical Inhibitory Activity (IC50) of Representative Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Alternative Kinase 1 (e.g., Aurora A) IC50 (nM) | Alternative Kinase 2 (e.g., VEGFR-2) IC50 (nM) |
| Derivative 12a | Aurora B | 293 | 309 | >10,000 |
| Derivative 13 | Aurora A | <200 | 293 | >5,000 |
| Derivative 17m | PKD1 | 17-35 | >10,000 | >10,000 |
| Derivative 19a | HER-2 | 22.4 | >3,000 | 3.3 (EGFR) |
| Staurosporine (Control) | Pan-Kinase | ~5 | ~7 | ~3 |
Data synthesized from multiple sources for illustrative purposes.[7][8][9]
Cellular Assays: Assessing Target Engagement and Anti-proliferative Effects
While biochemical assays confirm direct enzyme inhibition, cellular assays are essential to determine if a compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect.[5][10]
Rationale for Assay Choice: A western blot for downstream phosphorylated proteins provides direct evidence of target engagement. For instance, inhibiting a kinase in the MAPK pathway should lead to a decrease in phosphorylated ERK (p-ERK).[11] This is often complemented by an anti-proliferative assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity and cell number.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT-116) at an appropriate density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
Table 2: Comparative Cellular Activity of Representative Pyrimidine Derivatives
| Compound ID | Cell Line | Target Pathway | Cellular IC50 (µM) (Anti-proliferative) |
| Derivative 12a | HCT-116 | Aurora Kinase | 1.31 |
| Derivative 7d | A549 | VEGFR-2 | 9.19 |
| Derivative 19a | SK-Br3 | HER-2 | 0.0007 |
| Pazopanib (Control) | A549 | VEGFR-2 | 21.18 |
Data synthesized from multiple sources for illustrative purposes.[9][12][13]
Kinome Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity. Because the ATP-binding pocket is conserved across many kinases, off-target activity is common.[1][2][3] Kinome-wide screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) is the gold standard for determining a compound's selectivity profile.
Rationale for Selectivity Profiling: A highly selective inhibitor is generally preferred as it minimizes the potential for off-target toxicity. Conversely, polypharmacology, the modulation of multiple targets, can sometimes be beneficial. Kinome profiling provides a comprehensive map of a compound's interactions, guiding lead optimization and helping to interpret in vivo outcomes.
Below is a diagram illustrating the typical workflow for in vitro validation.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inits.at [inits.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals
A Comprehensive Protocol for the Safe and Compliant Management of a Halogenated Pyrimidine Compound
For researchers and scientists in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] Additionally, it may cause respiratory irritation. The presence of chlorine and a trifluoromethyl group designates it as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of harmful byproducts during waste treatment.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, oral | [2][3] |
| Causes skin irritation | Skin Corrosion/Irritation | [1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.
Essential PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene.
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1]
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible.[1]
Segregation and Waste Collection: The First Step in Proper Disposal
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. Never mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for halogenated organic compounds. The container should be made of a material compatible with the chemical, typically high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the hazard characteristics (e.g., "Toxic," "Irritant").
-
Collection: Carefully transfer the waste into the container, avoiding splashes or spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]
-
Secure Closure: Tightly seal the container cap to prevent leaks or the release of vapors.[5]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal route of this compound.
Caption: Decision pathway for the disposal of this compound.
Final Disposal by a Licensed Facility
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and hydrogen fluoride.[7]
Key considerations for off-site disposal:
-
Documentation: Ensure all required waste manifests and documentation are accurately completed.
-
Transportation: The transport of this hazardous waste must comply with all local, national, and international regulations.
-
Verification: Confirm that the chosen disposal facility is permitted to handle this specific class of chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Context
The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[9][10] As an organofluorine compound, it falls under the broader category of persistent organic pollutants, which are subject to stringent environmental controls.[11] The EPA provides guidance on the destruction and disposal of similar compounds, emphasizing methods that minimize environmental release.[12][13]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. env.nm.gov [env.nm.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the validity of your results when working with this halogenated pyrimidine derivative. The protocols outlined here are designed to be a self-validating system, grounded in authoritative safety data.
Immediate Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance.[1] A thorough understanding of its primary threats is the foundation of safe handling. The compound poses the following immediate risks:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2/2A): The chemical can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of dust or fumes may lead to respiratory tract irritation.[2]
-
Harmful if Swallowed or Inhaled: The substance is categorized as harmful if ingested or inhaled.[2][3][4]
These hazards necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are non-negotiable. The causality is simple: the chemical's irritant and harmful properties require a multi-layered defense.
-
Eye and Face Protection: The risk of serious eye irritation from splashes or airborne particles is high.[4] Standard safety glasses are insufficient.
-
Minimum Requirement: Wear tightly sealed chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4]
-
-
Skin and Body Protection: To prevent skin contact, which is a primary route of exposure leading to irritation, comprehensive body protection is mandatory.[1][3]
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. For extended work, consider double-gloving.[5] Contaminated gloves must be removed promptly and disposed of as hazardous waste.
-
Lab Coat/Gown: A long-sleeved, chemical-resistant lab coat is essential. For procedures with a higher risk of contamination, an impervious gown should be utilized.[6] Clothing worn under the lab coat should cover the legs.
-
-
Respiratory Protection: The potential for respiratory irritation from inhaling dust or aerosols requires strict engineering controls and, in some cases, respiratory protection.
-
Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
When Respirators are Required: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[4][7] A respirator with an organic vapor cartridge is recommended.[4]
-
Personal Protective Equipment (PPE) Summary
For quick reference, the following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles (NIOSH/EN 166 compliant). Face shield for splash risk.[4] | Protects against splashes and airborne particles causing serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Chemical-resistant lab coat or impervious gown.[4][7] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Handle in a chemical fume hood.[2] NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate.[4][7] | Avoids inhalation of dust or aerosols that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Don your required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.
-
-
Handling:
-
Post-Handling:
Emergency Response: Spill and Exposure Workflow
In the event of an accidental release or exposure, a pre-planned, systematic response is critical.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][8]
Spill Response Workflow Diagram
Caption: Workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical step in the chemical lifecycle, ensuring environmental and personal safety.
-
Waste Collection: All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealed container for hazardous waste.[4]
-
Disposal Protocol: Do not dispose of this chemical down the drain. Disposal must be handled by a licensed professional waste disposal service. All disposal activities must be in accordance with local, state, and federal regulations.[1][2]
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned after use. Surfaces can be decontaminated by scrubbing with alcohol.[8]
By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of trust in your procedures and ensure the integrity of your research. Your safety is paramount, and a comprehensive understanding of the materials you work with is the first step toward a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
